8-Aminoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121689-23-4 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic Acid
CAS Number: 121689-23-4
This technical guide provides a comprehensive overview of 8-Aminoquinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, biological activities, and mechanism of action, presenting data in a structured and accessible format.
Physicochemical and Structural Data
This compound is a heterocyclic compound belonging to the quinoline class, recognized for its significant role in medicinal chemistry and organic synthesis.[1] Its structure features a quinoline core with an amino group at position 8 and a carboxylic acid group at position 4, which impart its characteristic chemical properties and biological activities.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 121689-23-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][4] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | [1] |
| InChI Key | MRULXYCHOHAGHT-UHFFFAOYSA-N | [1] |
| Physical Form | Solid at room temperature | [1] |
| Purity | ≥98% (typical commercial purity) | [4] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| pKa (Carboxylic Acid) | ~4.5 | [1] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |
| LogP | 1.5152 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
| Solubility | Soluble in water and organic solvents like ethanol; solubility is pH-dependent. | [1] |
| Storage Conditions | Store at 4°C, protect from light, keep sealed in a dry place. | [4] |
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Pfitzinger reaction being a common and effective method.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. For this compound, this would typically involve a reaction between 7-aminoisatin and a pyruvate source.
Experimental Protocol: Pfitzinger Reaction
This protocol outlines a plausible method for the synthesis of this compound.
Materials:
-
7-Aminoisatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-aminoisatin and an equimolar amount of pyruvic acid in a mixture of ethanol and aqueous potassium hydroxide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify it with hydrochloric acid to a pH of approximately 6-7.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product.
Below is a conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The 8-aminoquinoline scaffold is a well-known pharmacophore, particularly for its antimalarial properties.[2] Derivatives of this class are mainstays in the treatment of relapsing malaria caused by Plasmodium vivax and P. ovale.[2]
Antimalarial Activity
8-Aminoquinolines are believed to interfere with this process. The mechanism for potent 8-aminoquinolines like primaquine involves a two-step bioactivation process:
-
Metabolic Activation: The parent compound is metabolized by host liver enzymes, primarily cytochrome P450 (CYP) enzymes, to form redox-active metabolites.
-
ROS Generation: These metabolites undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress is thought to damage parasite membranes and inhibit essential processes like hemozoin formation, ultimately leading to parasite death.
The following diagram illustrates this proposed mechanism of action.
Enzyme Inhibition
This compound has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of these enzymes is the mechanism behind many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the COX inhibitory activity of this compound is limited, related quinoline-4-carboxylic acid derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.
Other Applications
Beyond its direct biological activities, this compound and its derivatives are valuable tools in organic chemistry. The 8-aminoquinoline moiety serves as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[1] This allows for precise and efficient chemical transformations, making it a valuable building block for the synthesis of complex molecules.
Spectroscopic Data
While raw spectral data is not provided here, the expected spectroscopic characteristics for this compound are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (NH₂) and carboxylic acid (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristically downfield chemical shift.
-
IR Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[5] A strong C=O stretching absorption would be observed around 1760-1690 cm⁻¹.[5] N-H stretching vibrations from the amino group would appear in the 3500-3300 cm⁻¹ range, and C-N and C-O stretching bands would be present in the fingerprint region.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.18 g/mol ).
Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures, including wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed when handling this compound.
References
- 1. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 121689-23-4 | this compound - Moldb [moldb.com]
- 4. chemscene.com [chemscene.com]
- 5. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 8-Aminoquinoline-4-carboxylic acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its structural attributes, physicochemical parameters, and established experimental protocols for its synthesis and purification. Furthermore, it visually elucidates a key synthetic pathway and its prominent role as a directing group in modern synthetic transformations.
Core Properties and Data
This compound is a stable, solid organic compound at room temperature.[1][2] Its structure, incorporating both a basic amino group and an acidic carboxylic acid group on the quinoline scaffold, imparts it with versatile chemical reactivity and solubility characteristics.[3]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| CAS Number | 121689-23-4 | [2][4] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [2] |
| pKa (Carboxylic Acid) | ~4.5 | [3] |
| Solubility | Soluble in water and ethanol; solubility is pH-dependent. | [3] |
| SMILES | NC1=CC=CC2=C1N=CC=C2C(=O)O | [4] |
| InChI Key | MRULXYCHOHAGHT-UHFFFAOYSA-N | [2][3] |
Note: A specific melting point for this compound is not consistently reported in the surveyed literature, though its determination is a standard characterization parameter. The compound is expected to decompose at high temperatures.
Spectral Data Summary
While specific spectra for this compound are not publicly available, the expected characteristic signals based on its structure and data from analogous compounds are summarized below. These values serve as a guide for characterization.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), amino group protons (broad singlet), and a carboxylic acid proton (broad singlet, δ >10 ppm).[5][6][7] |
| ¹³C NMR | Signals for aromatic carbons (δ 110-150 ppm) and a downfield signal for the carboxylic acid carbon (δ >160 ppm).[8][9][10] |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), N-H stretches from the amino group (3300-3500 cm⁻¹), and C=C/C=N stretches in the aromatic region.[11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation may involve the loss of CO₂ (44 Da) and other characteristic fragments of the quinoline ring.[13][14] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.
Synthesis via Pfitzinger Reaction
The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.[15][16][17] This protocol is adapted from established procedures for this reaction class.
Materials:
-
Isatin (or a substituted isatin)
-
A carbonyl compound with an α-methylene group (e.g., pyruvic acid to yield the parent quinoline-4-carboxylic acid, which would then require subsequent amination at the 8-position in a separate synthetic strategy. For a more direct, though complex, approach, a suitably substituted aniline derivative would be required in a related reaction like the Doebner-von Miller reaction, followed by oxidation). For the purpose of illustrating the core quinoline-4-carboxylic acid synthesis, we will describe the general Pfitzinger reaction.
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic Acid
Procedure:
-
Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature. The color change typically indicates the formation of the potassium salt of isatinic acid.[17]
-
Condensation: Add the carbonyl compound to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[17]
-
Work-up: After cooling, remove the ethanol by rotary evaporation. Dissolve the residue in water.
-
Purification of Intermediate: Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.[17]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Purification by Acid-Base Extraction
This protocol is particularly effective for purifying 8-aminoquinoline derivatives from non-basic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)
-
Separatory funnel
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent such as DCM.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously. The protonated this compound will move into the aqueous layer. Separate the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the solution is basic, confirmed with pH paper. This will precipitate the purified product.
-
Final Extraction: Extract the product back into an organic solvent (e.g., DCM) by performing several extractions on the basic aqueous solution.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Synthesis and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 121689-23-4 [sigmaaldrich.com]
- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 8-Aminoquinoline-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-Aminoquinoline-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a framework for understanding its likely solubility characteristics and offers a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8th position and a carboxylic acid group at the 4th position. Its molecular structure, possessing both a basic amino group and an acidic carboxylic acid group, suggests amphoteric properties and the potential for complex solubility behavior influenced by the solvent's polarity and pH. The presence of these functional groups allows for hydrogen bonding, which plays a significant role in its interaction with various solvents.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
CAS Number: 121689-23-4
Qualitative Solubility Profile
General literature suggests that this compound, a crystalline solid at room temperature, is soluble in water and organic solvents like ethanol.[1] The solubility is expected to increase with changes in pH due to the ionization of the carboxylic acid group.[1] The quinoline ring system contributes to its aromatic character, while the amino and carboxylic acid groups enhance its polarity and capacity for hydrogen bonding.[1]
Based on the solubility of the related compound, 8-aminoquinoline, which is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), it is anticipated that this compound will exhibit similar solubility in these and other polar organic solvents.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| Dimethyl Sulfoxide (DMSO) | |||||
| Ethanol | |||||
| Methanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dichloromethane (DCM) | |||||
| Tetrahydrofuran (THF) | |||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.
Materials
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks (Class A)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample analysis
Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.
-
Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of analyte response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Analyze the diluted sample using the same analytical method as for the calibration standards.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solubility Factors
The solubility of this compound is influenced by several interrelated factors. The diagram below outlines these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
Spectral Data Analysis of 8-Aminoquinoline-4-carboxylic Acid: A Technical Guide
Disclaimer: As of late 2025, a comprehensive, publicly available experimental dataset for the spectral analysis of 8-Aminoquinoline-4-carboxylic acid (CAS: 121689-23-4) is not readily accessible in reviewed scientific literature or spectral databases. This guide has been compiled to provide researchers, scientists, and drug development professionals with predicted spectral data based on the known characteristics of its constituent functional groups, alongside standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and by referencing data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected chemical shifts in the ¹H NMR spectrum are influenced by the aromatic quinoline core, the electron-donating amino group, and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxylic acid is expected to be significantly downfield.
| Predicted ¹H NMR Data | |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Proton Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~12.0-13.0 (broad singlet) |
| Aromatic Protons (Quinoline Ring) | ~7.0 - 8.9 (multiplets) |
| -NH₂ | ~5.0 - 6.0 (broad singlet) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield.
| Predicted ¹³C NMR Data | |
| Solvent | DMSO-d₆ |
| Frequency | 100 MHz |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~165-175 |
| Aromatic Carbons (Quinoline Ring) | ~110 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.
| Predicted IR Absorption Data | |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad)[1] |
| N-H stretch (Amine) | 3500 - 3300 (medium, two bands) |
| C-H stretch (Aromatic) | 3100 - 3000 (sharp, medium) |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 (strong, sharp)[1] |
| C=C and C=N stretch (Aromatic Rings) | 1650 - 1450 (multiple bands) |
| C-O stretch (Carboxylic Acid) | 1320 - 1210[1] |
| N-H bend (Amine) | 1650 - 1580 (medium) |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910[1] |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data | |
| Ionization Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| [M+H]⁺ (Positive Ion Mode) | m/z 189.06 |
| [M-H]⁻ (Negative Ion Mode) | m/z 187.05 |
| Key Fragmentation Peaks | Loss of H₂O (m/z 170), loss of COOH (m/z 143), and fragments corresponding to the quinoline ring structure. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents). This can be done in a small vial to ensure complete dissolution, potentially with gentle warming or vortexing.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound.
-
If the resulting film is too thin (weak absorption), add another drop of the solution and allow it to evaporate. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry - ESI-LC-MS):
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using a mixture of appropriate solvents compatible with the LC system (e.g., water and acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Setup and Data Acquisition:
-
Set up the liquid chromatography (LC) system with an appropriate column (e.g., C18) and a mobile phase gradient to separate the analyte from any impurities.
-
Set the parameters for the ESI source, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve optimal ionization.
-
Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan mass spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed fragments to further confirm the structure of the molecule.
-
Visualizations
Experimental Workflow for Spectral Analysis
References
8-Aminoquinoline-4-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid stands as a significant scaffold in medicinal chemistry, rooted in the historical development of quinoline-based therapeutics. As a derivative of 8-aminoquinoline, its lineage is closely tied to the discovery of potent antimalarial agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and known biological activities of this compound, presenting key data and experimental methodologies to support further research and drug development endeavors.
Historical Perspective: The Dawn of 8-Aminoquinolines
The journey of 8-aminoquinoline derivatives began in the early 20th century, driven by the urgent need for synthetic antimalarial drugs to supplement or replace quinine, which faced supply shortages. The first clinically significant 8-aminoquinoline, pamaquine (formerly known as plasmochin), was synthesized in 1926. This was followed by the development of primaquine in 1946, which exhibited lower toxicity and became a cornerstone in the treatment of relapsing malaria.[1][2] The development of these compounds was a pivotal moment in the fight against malaria, establishing the 8-aminoquinoline core as a crucial pharmacophore.
While the broader class of 8-aminoquinolines has a well-documented history, the specific discovery timeline of this compound is less clearly defined in readily available literature. Its emergence is likely intertwined with the extensive structure-activity relationship (SAR) studies conducted on quinoline derivatives throughout the mid-20th century to refine efficacy and reduce toxicity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][4] |
| Molecular Weight | 188.18 g/mol | [1][3][4] |
| CAS Number | 121689-23-4 | [1][3][4] |
| Appearance | Typically a solid | [1][3] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [4] |
| logP (calculated) | 1.5152 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through classical quinoline synthesis reactions, namely the Pfitzinger and Doebner reactions.
Pfitzinger Reaction
The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids.[5][6] The general mechanism involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]
Logical Workflow for Pfitzinger Synthesis:
Caption: Logical workflow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.
Experimental Protocol (General Pfitzinger Synthesis):
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the isatin derivative (e.g., 7-aminoisatin) and a carbonyl compound containing an α-methylene group (such as pyruvic acid) in a suitable protic solvent, like ethanol.
-
Addition of Base: Slowly add a concentrated aqueous solution of a strong base, such as potassium hydroxide, to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.
Doebner Reaction
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[7][8]
Logical Workflow for Doebner Synthesis:
Caption: Logical workflow of the Doebner reaction for quinoline-4-carboxylic acid synthesis.
Experimental Protocol (General Doebner Synthesis):
For the synthesis of this compound via the Doebner reaction, 1,2-diaminobenzene would be the logical starting aniline derivative.
-
Reactant Mixing: Combine the aniline derivative (e.g., 1,2-diaminobenzene), an aldehyde, and pyruvic acid in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily extrapolated from the well-established pharmacology of the 8-aminoquinoline class of compounds, which are renowned for their antimalarial properties.
Antimalarial Activity:
8-Aminoquinoline derivatives are effective against the liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making them crucial for preventing malaria relapse.[2] The proposed mechanism of action for 8-aminoquinolines involves a two-step process:
-
Metabolic Activation: The parent compound is metabolized by cytochrome P450 enzymes (primarily CYP2D6) in the liver to form reactive intermediates.[9]
-
Generation of Reactive Oxygen Species (ROS): These metabolites undergo redox cycling, leading to the production of reactive oxygen species that are toxic to the parasite.[9]
It is also suggested that 8-aminoquinolines may interfere with the parasite's heme polymerization process, disrupting its lifecycle.[3]
Signaling Pathway Hypothesis:
Caption: Hypothesized mechanism of antimalarial action for 8-aminoquinoline derivatives.
Other Potential Activities:
Some studies suggest that quinoline-4-carboxylic acid derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.[3] Additionally, the 4-aminoquinoline scaffold has been explored for its potential in developing agents against leishmaniasis, with some derivatives showing the ability to depolarize the mitochondrial membrane potential of the parasite.[10]
Conclusion
This compound is a molecule of significant interest, building upon the rich history of 8-aminoquinoline antimalarials. While its specific discovery and detailed synthetic protocols require further elucidation from primary literature, its synthesis is accessible through established methods like the Pfitzinger and Doebner reactions. The biological activity of this compound is likely to mirror that of other 8-aminoquinolines, primarily targeting malaria parasites through metabolic activation and induction of oxidative stress. Further research into this specific molecule could uncover novel therapeutic applications and refine our understanding of the structure-activity relationships within the broader quinoline class. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. This compound | 121689-23-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
Quantum Chemical Descriptors of 8-Aminoquinoline-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, the 8-aminoquinoline core and the carboxylic acid substituent, impart unique electronic and chemical properties that are crucial for its biological activity and application in chemical synthesis. As a derivative of the 8-aminoquinoline class of compounds, which includes the renowned antimalarial drug primaquine, understanding its molecular properties at a quantum level is paramount for the rational design of new therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the quantum chemical descriptors of this compound. It is intended to serve as a resource for researchers and professionals engaged in drug discovery, computational chemistry, and materials science, offering insights into the molecule's electronic structure, reactivity, and potential interactions. The guide summarizes key quantitative data, details the computational methodologies for their calculation, and visualizes the established biological signaling pathway associated with the 8-aminoquinoline class.
Core Physicochemical and Computational Data
A foundational understanding of a molecule's properties begins with its fundamental physicochemical and computationally derived descriptors. These values provide a snapshot of the molecule's size, polarity, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| CAS Number | 121689-23-4 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | --INVALID-LINK-- |
| LogP | 1.5152 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Quantum Chemical Descriptors: A Deeper Dive
Key Quantum Chemical Descriptors to be Calculated:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.[1][2]
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.[1][2]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[1]
-
Dipole Moment: A measure of the overall polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.
-
Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule, offering insights into local electrophilic and nucleophilic sites.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, visually identifying regions of positive and negative potential that are prone to electrostatic interactions.
Experimental Protocols: Computational Methodology
The following section details a standard and robust computational protocol for the calculation of quantum chemical descriptors for this compound and related molecules, based on methodologies frequently cited in the computational chemistry literature for quinoline derivatives.
1. Molecular Geometry Optimization:
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions to accurately describe the electronic distribution, particularly for the heteroatoms and the carboxylic acid group.
-
Procedure: The initial 3D structure of this compound is drawn using a molecular editor and subjected to a geometry optimization calculation. This process finds the lowest energy conformation of the molecule. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Calculation of Quantum Chemical Descriptors:
-
Software: Gaussian 09 (or equivalent).
-
Method: Using the optimized geometry from the previous step, a single-point energy calculation is performed using the same DFT functional and basis set.
-
Output Analysis: The output file from this calculation will contain the values for HOMO and LUMO energies, the total dipole moment, and the Mulliken atomic charges for each atom.
-
Visualization: The molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential can be visualized using software such as GaussView, Avogadro, or Chemcraft.
Biological Signaling Pathway: Antimalarial Mechanism of Action
8-Aminoquinolines, including the parent compound of the molecule of interest, are known for their antimalarial activity, particularly against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The proposed mechanism of action involves a complex bioactivation process leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[3][4][5]
Caption: Hypothesized antimalarial mechanism of 8-aminoquinolines.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical descriptors of this compound, tailored for an audience of researchers, scientists, and drug development professionals. By presenting the available physicochemical and computational data in a structured format, outlining a robust methodology for the calculation of key quantum chemical descriptors, and visualizing the established biological pathway for the 8-aminoquinoline class, this document serves as a valuable resource for further research and development. The insights into the molecule's electronic structure and potential for bioactivation are critical for the design of novel derivatives with enhanced therapeutic efficacy and for understanding its role in various chemical and biological systems. The provided computational protocol offers a clear roadmap for researchers to generate a comprehensive set of quantum chemical descriptors, thereby facilitating more sophisticated in silico studies and accelerating the discovery and development of new chemical entities.
References
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GtR [gtr.ukri.org]
- 5. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Virtuosity of 8-Aminoquinoline-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of 8-aminoquinoline and quinoline-4-carboxylic acid have independently garnered significant attention for their wide-ranging biological activities. The strategic fusion of these two pharmacophores into 8-aminoquinoline-4-carboxylic acid derivatives presents a compelling synthetic endeavor, promising novel compounds with potentially enhanced or unique pharmacological profiles. These derivatives are being explored for their utility as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and development.
Biological Activities and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their diverse interactions with biological targets. Their activity is often attributed to mechanisms such as the generation of reactive oxygen species (ROS), chelation of metal ions crucial for enzymatic function, and interference with cellular signaling pathways.
Antimalarial Activity
Historically, 8-aminoquinolines, such as primaquine, are the only class of drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. The proposed mechanism of action involves metabolic activation by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates. These metabolites can undergo redox cycling, leading to the generation of ROS, such as hydrogen peroxide and superoxide radicals. This oxidative stress is believed to be lethal to the parasite's liver stages (hypnozoites).
Anticancer Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their mechanisms are multifaceted and can include the inhibition of critical enzymes like sirtuins (e.g., SIRT3) or the disruption of cellular processes. For example, the discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors highlights a specific molecular target. Inhibition of SIRT3 in certain cancer cells can lead to cell cycle arrest and differentiation, thereby suppressing tumor growth.[1] Another proposed mechanism involves the chelation of divalent metal ions, which could disrupt the function of metalloenzymes essential for cancer cell proliferation.[2]
Antimicrobial Activity
The antimicrobial effects of quinoline derivatives are well-documented. Substituted quinoline-4-carboxylic acids have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] Metal complexes of 8-aminoquinolines have also been investigated, revealing that complexation can enhance antimicrobial potency. For instance, copper complexes of 8-aminoquinoline-uracil derivatives have shown inhibitory activity against Gram-negative bacteria like P. shigelloides and S. dysenteriae.[4] The mechanism is often linked to increased lipophilicity, which enhances cell penetration, and subsequent disruption of essential enzymatic pathways within the microbe.
Antioxidant and Anti-inflammatory Activity
Certain derivatives have been evaluated for their ability to scavenge free radicals and exert anti-inflammatory effects. The antioxidant capacity is often measured by the compound's ability to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Some quinoline-4-carboxylic acids have also shown significant anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[2]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 8-aminoquinoline and quinoline-4-carboxylic acid derivatives. It is important to note the structural class of each compound when comparing activities.
Table 1: Anticancer and Enzyme Inhibitory Activity
| Compound Class | Compound ID | Target Cell Line / Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT3 | 7.2 µM | [1] |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT1 | 32.6 µM | [1] |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative | P6 | SIRT2 | 33.5 µM | [1] |
| Quinoline-4-carboxamide | Hit Compound (1) | P. falciparum (3D7) | 120 nM | [5] |
| 7-tert-butyl-substituted quinoline | Compound 65 | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 µM |[6] |
Table 2: Antimalarial Activity
| Compound Class | Strain | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| 8-Aminoquinoline-Uracil Metal Complexes | P. falciparum (K1, resistant) | 100-1000 µg/mL | [4] |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum (3D7, sensitive) | 0.013 - 0.19 µM | [7] |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum (K1, resistant) | 0.02 - 0.30 µM | [7] |
| Side Chain Modified 4-Aminoquinoline | P. falciparum (NF-54) | 0.013 - 0.98 µM (for most active) |[8] |
Table 3: Antimicrobial Activity
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 8AQ-Cu-5Nu Complex | P. shigelloides | 256 µg/mL | [4] |
| Vanillin-based bischalcone | E. faecium (Vancomycin-resistant) | 4 µg/mL | [9] |
| Quinolone-3-carboxamide derivative | M. tuberculosis H37Rv | 1.56 µg/mL | [9] |
| Quinolone derivative | A. flavus | 12.5 µg/mL |[9] |
Detailed Experimental Protocols
Accurate and reproducible biological evaluation is critical. Below are detailed methodologies for key assays cited in the evaluation of these derivatives.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures cellular protein content to determine cell viability and growth inhibition.[10]
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]
-
Compound Treatment : Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation : Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]
-
Washing : Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and media components. Air dry the plates completely.[11][12]
-
Staining : Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11][12]
-
Remove Unbound Dye : Quickly wash plates four times with 1% (v/v) acetic acid. Air dry the plates.[12]
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11]
-
Absorbance Measurement : Read the absorbance (Optical Density, OD) at 510 nm or 565 nm using a microplate reader.[11][12]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 2: DPPH Radical Scavenging Assay
This assay assesses antioxidant activity by measuring the ability of a compound to scavenge the stable DPPH free radical.[13]
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[14]
-
Sample Preparation : Dissolve test compounds and a positive control (e.g., ascorbic acid) in the same solvent to create a series of dilutions.[13]
-
Reaction Setup : In a 96-well plate, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to initiate the reaction. Include a control well with solvent and DPPH solution.[13]
-
Incubation : Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[15]
-
Absorbance Measurement : Measure the absorbance of each well at 517 nm using a spectrophotometer.[15]
-
Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[14] Plot the percent inhibition against the compound concentrations to determine the IC₅₀ value.
Protocol 3: Broth Microdilution MIC Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]
-
Antimicrobial Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism from a pure culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final target inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).[16][18]
-
Inoculation : Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[16]
-
Incubation : Cover the plate and incubate at 37°C for 16-20 hours.[17]
-
Result Determination : After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Conclusion
This compound derivatives represent a promising and versatile chemical scaffold in modern drug discovery. The convergence of two biologically active moieties offers a rich playground for synthetic modification to optimize potency and selectivity against a wide array of diseases, including malaria, cancer, and microbial infections. While the available data for the directly combined scaffold is still emerging, the strong activities of the parent classes provide a compelling rationale for continued investigation. The protocols and data summarized in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this important class of molecules. Future work should focus on systematic structure-activity relationship (SAR) studies, elucidation of precise mechanisms of action, and pharmacokinetic profiling to advance lead compounds toward clinical development.
References
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. marinebiology.pt [marinebiology.pt]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
8-Aminoquinoline-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8th position and a carboxylic acid at the 4th position, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of multiple functional groups, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on its role in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities[1].
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2][3] Key physicochemical parameters are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2][3] |
| CAS Number | 121689-23-4 | [2] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2] |
| logP | 1.5152 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Pfitzinger reaction being a prominent and widely utilized approach.[3]
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[4]
Reaction Mechanism:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[4]
Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative
This protocol is a general representation of the Pfitzinger reaction.
Materials:
-
Isatin
-
Appropriate carbonyl compound (e.g., a ketone with an α-methylene group)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Diethyl ether
Procedure:
-
A solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.[5]
-
After distillation of the majority of the solvent, water is added to the reaction mixture.[5]
-
Neutral impurities are removed by extraction with diethyl ether.[5]
-
The aqueous layer is then acidified with acetic acid to precipitate the crude product.[5]
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Other Synthetic Methods
Microwave-assisted synthesis has been reported as an efficient method to increase reaction rates and yields of quinoline-4-carboxylic acid derivatives.[3][6] One-pot syntheses have also been developed to streamline the process and reduce reaction times.[3] The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, also provides a route to quinoline-4-carboxylic acids.[7]
Spectroscopic Data
| Spectroscopic Data for 8-Aminoquinoline | |
| ¹H NMR | Spectra available from various sources, showing characteristic aromatic proton signals.[8][9] |
| ¹³C NMR | Spectra available, indicating the chemical shifts of the carbon atoms in the quinoline ring. |
| IR Spectra | Characteristic peaks for N-H stretching of the amino group and C=N and C=C stretching of the quinoline ring.[8] |
| Mass Spectrometry | GC-MS data shows a molecular ion peak corresponding to its molecular weight.[8] |
For this compound, one would expect to see additional characteristic signals in the IR spectrum for the carboxylic acid O-H and C=O stretching, and in the ¹³C NMR spectrum for the carboxylic acid carbon.
Applications as a Heterocyclic Building Block
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities.
Directing Group in C-H Functionalization
The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[10] This allows for the selective introduction of various functional groups at positions that would otherwise be unreactive, providing an efficient route to complex molecules.
Medicinal Chemistry Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery research.
The 8-aminoquinoline core is the basis for the antimalarial drugs primaquine and tafenoquine, which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[6][11] While the parent 8-aminoquinoline shows some activity, its derivatives exhibit significantly enhanced potency.
| Compound/Derivative | Target/Strain | IC₅₀ | Reference(s) |
| 8AQ Metal Complexes (1-6) | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | [12] |
| 8-Aminoquinoline (free ligand) | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | [12] |
| Quinoline-4-carboxamide derivative (Hit 1) | P. falciparum (3D7) | 120 nM | [13][14] |
| Optimized Quinoline-4-carboxamides (40, 43, 44) | P. berghei (in vivo) | ED₉₀ < 1 mg/kg | [13] |
Numerous derivatives of quinoline and 8-aminoquinoline have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 8-AQ glycoconjugate 17 | HCT 116 (colon) | 116.4 ± 5.9 | [15] |
| 8-AQ glycoconjugate 17 | MCF-7 (breast) | 78.1 ± 9.3 | [15] |
| Quinoline-4-carboxylic acid derivatives | Various | Potent inhibition reported | [16] |
| Quinoline-based mTOR inhibitor (PQQ) | mTOR assay | 0.064 | [17][18] |
| Quinazoline derivative (LU1501) | SK-BR-3 (breast) | 10.16 ± 0.86 | [19] |
| Quinazoline derivative (LU1501) | HCC1806 (breast) | 10.66 ± 1.01 | [19] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | 7.2 | [20] |
| Quinoline-8-sulfonamide (9a) | C32 (amelanotic melanoma) | 233.9 µg/mL | [21] |
| Quinoline-8-sulfonamide (9a) | COLO829 (melanoma) | 168.7 µg/mL | [21] |
| Quinoline-8-sulfonamide (9a) | MDA-MB-231 (breast) | 273.5 µg/mL | [21] |
| Quinoline-8-sulfonamide (9a) | U87-MG (glioblastoma) | 339.7 µg/mL | [21] |
| Quinoline-8-sulfonamide (9a) | A549 (lung) | 223.1 µg/mL | [21] |
Quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.
| Compound/Derivative | Assay | IC₅₀ | Reference(s) |
| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [16] |
| Quinoline derivatives (17c, 24c) | LPS-induced nitric oxide release in J774 macrophages | Excellent inhibitory activities | [22] |
Signaling Pathways Modulated by Quinoline Derivatives
A significant area of research focuses on the ability of quinoline derivatives to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[23] Several quinoline derivatives have been identified as potent inhibitors of this pathway, acting at different nodes of the cascade.[17][18][24][25]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating inflammatory responses.[1][26] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Quinoline derivatives have been shown to inhibit the NF-κB pathway, suggesting their potential as anti-inflammatory and anticancer agents.[19][22][27]
Conclusion
This compound represents a highly valuable and versatile heterocyclic building block in contemporary chemical and pharmaceutical research. Its accessible synthesis and the rich reactivity of its functional groups have enabled the development of a vast library of derivatives with potent biological activities. The demonstrated efficacy of these compounds in targeting critical cellular pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their therapeutic potential in areas of significant unmet medical need, including malaria, cancer, and inflammatory disorders. Future research efforts focused on the strategic modification of this privileged scaffold are poised to yield novel and improved therapeutic agents.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 12. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C10H8N2O2 | CID 14226198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed C-H Activation Using the 8-Aminoquinoline Directing Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H activation has emerged as a transformative tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. The use of a directing group is often crucial for achieving high levels of regio- and chemoselectivity. Among these, 8-aminoquinoline (AQ) has proven to be a highly effective and versatile bidentate directing group.[1][2][3][4][5][6] Its ability to form a stable 5-membered palladacycle intermediate is key to its success, facilitating the activation of both C(sp²) and C(sp³) C-H bonds.[2][7] This powerful strategy allows for the construction of complex molecular architectures from readily available starting materials, a significant advantage in the fields of medicinal chemistry and materials science.[2]
These application notes provide detailed protocols for palladium-catalyzed C-H functionalization reactions employing the 8-aminoquinoline directing group, including arylation and alkylation. Additionally, a protocol for the subsequent removal of the directing group is described, a critical step for the practical application of this methodology.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for palladium-catalyzed C-H activation directed by 8-aminoquinoline involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are:
-
Coordination: The 8-aminoquinoline amide substrate coordinates to the palladium(II) catalyst in a bidentate fashion.
-
C-H Activation: This is often the rate-determining step and proceeds via a concerted metalation-deprotonation (CMD) pathway to form a stable six-membered palladacycle intermediate.
-
Oxidative Addition: The aryl or alkyl halide oxidatively adds to the palladium(II) center to form a palladium(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination from the palladium(IV) species, regenerating a palladium(II) complex.
-
Catalyst Regeneration: The active palladium(II) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C(sp²)-H Arylation of Benzoic Acid Derivatives
This protocol describes the ortho-arylation of a benzoic acid derivative using 8-aminoquinoline as the directing group.
Reaction Scheme:
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv)
-
Aryl iodide (1.5–3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 5-10 mol%)
-
Silver(I) acetate (AgOAc; 2.0 equiv)
-
Sodium acetate (NaOAc; 1.0 equiv)
-
1,2-Dichloroethane (DCE) or tert-amyl alcohol (0.1–0.5 M)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the N-(quinolin-8-yl)benzamide substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100–120 °C.
-
Stir the reaction mixture for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed β-C(sp³)-H Arylation of Aliphatic Amides
This protocol details the arylation of a C(sp³)-H bond at the β-position of an aliphatic carboxamide.
Reaction Scheme:
Materials:
-
N-(quinolin-8-yl)aliphatic amide substrate (1.0 equiv)
-
Aryl iodide (1.5–3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 10 mol%)
-
Cesium carbonate (Cs₂CO₃; 2.0 equiv) or Potassium carbonate (K₂CO₃; 2.0 equiv)
-
tert-Amyl alcohol (0.1–0.2 M)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine the N-(quinolin-8-yl)aliphatic amide substrate, aryl iodide, Pd(OAc)₂, and the base (Cs₂CO₃ or K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add tert-amyl alcohol via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100–140 °C.
-
Stir the reaction for 12–24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Removal of the 8-Aminoquinoline Directing Group
A critical step for the synthetic utility of this methodology is the efficient cleavage of the robust 8-aminoquinoline amide bond.[6] A mild and versatile two-step, one-pot procedure is described below.[6]
Reaction Scheme:
Materials:
-
8-AQ functionalized amide (1.0 equiv)
-
Oxidizing agent (e.g., ozone or a suitable chemical oxidant)
-
Nucleophile (e.g., ethylamine for amide formation, or LiOH for carboxylic acid formation)
-
Appropriate solvent system (e.g., methanol, THF/water)
Procedure:
-
Oxidation: Dissolve the 8-AQ functionalized amide in a suitable solvent. Treat the solution with an oxidizing agent to convert the robust amide into a more labile imide.[6] Monitor the reaction for complete conversion.
-
Nucleophilic Cleavage (One-Pot): To the same reaction mixture, add the desired nucleophile.
-
For Amide Synthesis: Add an excess of an amine (e.g., ethylamine) and stir at room temperature for 1-2 hours.
-
For Carboxylic Acid Synthesis: Add an aqueous solution of a base (e.g., LiOH) and stir until the cleavage is complete.
-
-
Work-up:
-
After cleavage, perform a standard aqueous work-up to isolate the desired product.
-
If the product is a carboxylic acid, an acidic work-up will be necessary to protonate the carboxylate.
-
-
Purification: Purify the final product by column chromatography, recrystallization, or distillation as appropriate.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed C-H functionalization reactions using the 8-aminoquinoline directing group.
Table 1: Palladium-Catalyzed C(sp²)-H Arylation of N-(quinolin-8-yl)benzamide Derivatives
| Entry | Aryl Iodide | Product | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzamide | 85 | [8][9] |
| 2 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-N-(quinolin-8-yl)benzamide | 72 | [8][9] |
| 3 | 1-Iodo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-N-(quinolin-8-yl)benzamide | 78 | [8][9] |
| 4 | 2-Iodothiophene | 2-(Thiophen-2-yl)-N-(quinolin-8-yl)benzamide | 65 | [10] |
Table 2: Palladium-Catalyzed β-C(sp³)-H Arylation of Aliphatic Amides
| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Product | Yield (%) | Reference |
| 1 | Butyric acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)butyric acid derivative | 75 | [2] |
| 2 | Butyric acid derivative | 1-Iodo-4-fluorobenzene | β-(4-Fluorophenyl)butyric acid derivative | 70 | [7] |
| 3 | Cyclohexanecarboxylic acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)cyclohexanecarboxylic acid derivative | 68 | [7] |
| 4 | Pivalic acid derivative | Iodobenzene | β-Phenylpivalic acid derivative | 62 | [7] |
Troubleshooting and Optimization
Low conversion or the formation of side products can be common challenges. A systematic approach to optimization is recommended.
Key Optimization Parameters:
-
Catalyst: Ensure the use of a high-purity palladium source. Catalyst decomposition can be an issue at high temperatures.
-
Oxidant/Base: The choice and stoichiometry of the oxidant (for C(sp²)–H) and base are critical. Silver salts are common oxidants, and their freshness can impact the reaction. For C(sp³)–H arylation, inorganic bases like Cs₂CO₃ or K₂CO₃ are often employed.[7][11]
-
Solvent: The solvent choice affects solubility and reaction rates. Dichloroethane (DCE) and tert-amyl alcohol are commonly used and have been shown to be effective.[2][12]
-
Temperature and Time: These parameters should be systematically optimized. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Conclusion
The 8-aminoquinoline directing group is a powerful tool for the palladium-catalyzed functionalization of C-H bonds. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Careful optimization of reaction conditions is key to achieving high yields and selectivities. The ability to efficiently remove the directing group further enhances the synthetic utility of this approach, making it a valuable strategy for the construction of complex molecules in academic and industrial settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
One-Pot Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-4-carboxylic acids, a critical scaffold in numerous pharmaceutical agents. Quinoline-4-carboxylic acid derivatives are known for their broad range of medicinal properties, including antitumor, antibacterial, and antiviral activities.[1][2] The methodologies presented here focus on efficient one-pot syntheses, which offer advantages in terms of procedural simplicity, time efficiency, and often, improved yields.
Introduction to One-Pot Syntheses
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is a cornerstone of green chemistry and efficient medicinal chemistry workflows. This approach avoids lengthy separation and purification processes of intermediates, saving time and resources. Several named reactions provide a direct route to quinoline-4-carboxylic acids in a one-pot fashion, most notably the Doebner, Pfitzinger, and related multi-component reactions.
Key Synthetic Methodologies
Two primary and highly effective one-pot methods for the synthesis of quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[3][4] While the classical Doebner reaction can be limited by low yields, especially with anilines bearing electron-withdrawing groups, modern modifications have significantly broadened its applicability.[1][4] These modifications often involve the use of catalysts to improve reaction rates and yields.
A significant advancement is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction.[1] This modified approach can be applied to a wide range of anilines, including those with electron-donating groups, and is suitable for large-scale synthesis.[1]
The Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce substituted quinoline-4-carboxylic acids.[2][3][5] This method is highly versatile for accessing a variety of substituted quinoline-4-carboxylic acids.[2] The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[2]
Data Presentation: Comparison of Reaction Conditions and Yields
The following tables summarize quantitative data for the Doebner and Pfitzinger reactions, allowing for easy comparison of different catalysts, solvents, and their effects on reaction yields and times.
Table 1: The Doebner Reaction - Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 24 | Low | [1] |
| H₂NSO₃H | Water | 100 | 24 | Low | [1] |
| BF₃·THF | MeCN | 65 | 21 | Good | [1] |
| Yb(PFO)₃ (2.5 mol%) | Water | Reflux | - | Good to High | [6] |
| p-TSA | Water/Ethylene Glycol | - | ~3 | High | [7] |
Table 2: The Pfitzinger Reaction - Representative Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Acetophenone | KOH (33% w/v) | 95% Ethanol | 12-13 | - | [2] |
| Isatin | Various Enaminones | KOH or NaOH | Water | - | Good | [8] |
| Isatin | Indophenazino fused carbazole/azacarbazoles | KOH | Ethanol | 24 | Moderate to Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Doebner Hydrogen-Transfer Reaction
This protocol is a representative example of a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids.[1]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Aromatic Aldehyde (1.1 equiv)
-
Pyruvic Acid (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) or other suitable Lewis acid
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the substituted aniline and aromatic aldehyde in acetonitrile, add the Lewis acid catalyst at room temperature.
-
Stir the mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.
-
Continue stirring at 65 °C for 20-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and adjust the pH to ~8-9 with a suitable base (e.g., NaHCO₃ solution).
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde.
-
Acidify the aqueous layer with HCl (1N) to precipitate the quinoline-4-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.
Protocol 2: Representative Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[2]
Materials:
-
Isatin (1.0 equiv)
-
Acetophenone (1.0 equiv)
-
Potassium Hydroxide (KOH)
-
95% Ethanol
Procedure:
-
In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is highly exothermic.
-
To the stirred KOH solution, add isatin. The color of the mixture will typically change from orange to pale yellow.
-
Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Add acetophenone dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.
-
Monitor the reaction for completion using TLC.
-
After cooling, pour the reaction mixture into water.
-
Remove any neutral impurities by extraction with ether.
-
Acidify the aqueous layer with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-phenylquinoline-4-carboxylic acid.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the one-pot synthesis of quinoline-4-carboxylic acids.
Caption: Mechanism of the Doebner Reaction.
Caption: Mechanism of the Pfitzinger Reaction.
Caption: General Experimental Workflow.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols: 8-Aminoquinoline as a Directing Group in the Functionalization of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Aminoquinoline (8-AQ) has been established as a highly effective and versatile bidentate directing group in organic synthesis, particularly in transition metal-catalyzed C-H functionalization reactions.[1][2][3] Its ability to form a stable five-membered palladacycle intermediate facilitates the activation of otherwise unreactive C(sp²)–H and C(sp³)–H bonds, enabling the introduction of a wide range of functional groups.[2][4] This methodology provides a powerful tool for the late-stage functionalization of complex molecules and offers a more atom-economical approach compared to traditional synthetic methods that often rely on pre-functionalized substrates.[1]
While the topic specifies "8-Aminoquinoline-4-carboxylic acid as a directing group," it is important to clarify that 8-aminoquinoline itself serves as the directing auxiliary. It is typically installed as an amide on a carboxylic acid substrate. Therefore, a molecule like this compound would be a potential substrate for C-H functionalization directed by an 8-aminoquinoline moiety, rather than acting as the directing group itself.
This document provides a comprehensive overview of the applications of the 8-aminoquinoline directing group in the functionalization of carboxylic acid derivatives, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Key Applications
The 8-aminoquinoline directing group has been successfully employed in a diverse array of C-H functionalization reactions on substrates bearing a carboxylic acid, which is converted to the corresponding 8-AQ amide. These transformations include:
-
Arylation and Heteroarylation: The introduction of aryl and heteroaryl moieties at the ortho-position of benzoic acids or the β-position of aliphatic acids.[1][5]
-
Alkylation, Alkenylation, and Alkynylation: The formation of new carbon-carbon bonds with various alkyl, alkenyl, and alkynyl groups.[1]
-
Glycosylation: The synthesis of C-aryl glycosides, which are significant structural motifs in many biologically active compounds.[1][6]
-
Selenylation and Sulfonylation: The incorporation of selenium and sulfur-containing functional groups.[1][3]
-
Amination and Azidation: The formation of carbon-nitrogen bonds.[1]
-
Remote Functionalization: In certain systems, the 8-AQ group can direct functionalization at positions beyond the immediate ortho or β C-H bond.[7]
Data Presentation
The following tables summarize quantitative data for representative C-H functionalization reactions of carboxylic acid derivatives using the 8-aminoquinoline directing group.
Table 1: Palladium-Catalyzed β-Arylation of Aliphatic Carboxylic Acid Derivatives [5]
| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Product | Yield (%) |
| 1 | Propionic acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)propionic acid derivative | Good |
| 2 | Propionic acid derivative | 1-Iodo-4-nitrobenzene | β-(4-Nitrophenyl)propionic acid derivative | Moderate |
| 3 | Butyric acid derivative | 4-Iodotoluene | β-(4-Methylphenyl)butyric acid derivative | Good |
| 4 | Alanine derivative | 4-Chloroiodobenzene | β-(4-Chlorophenyl)alanine derivative | High |
Table 2: Palladium-Catalyzed β-Alkylation of Carboxylic Acid Derivatives [5]
| Entry | Substrate (8-AQ Amide) | Alkyl Halide | Product | Yield (%) |
| 1 | Propionic acid derivative | 1-Iodopropane | β-Propylpropionic acid derivative | Moderate |
| 2 | Propionic acid derivative | 2-Iodopropane | β-Isopropylpropionic acid derivative | Moderate |
| 3 | Benzoic acid derivative | 1-Iodobutane | o-Butylbenzoic acid derivative | Good |
| 4 | Benzoic acid derivative | Benzyl bromide | o-Benzylbenzoic acid derivative | Good |
Table 3: Optimization of Pd-Catalyzed C(sp²)–H Arylation of a Myrtenal-Derived Substrate [8][9]
| Entry | Additive (equiv) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | None | 110 | 16 | 75 | 45 |
| 2 | Ag₂CO₃ (2.5) | 110 | 16 | 85 | 52 |
| 3 | PivOH (0.2) | 110 | 16 | <10 | Low |
| 4 | NaOAc (0.2) | 110 | 16 | 90 | 56 |
| 5 | NaOAc (0.2) | 100 | 24 | 82 | 61 |
| 6 | NaOAc (1.0) | 100 | 24 | 78 | 68 |
Reaction Conditions: Substrate (1.0 equiv), 4-iodoanisole (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (2.0 equiv), unless otherwise noted.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in using 8-aminoquinoline as a directing group for carboxylic acid functionalization.
Protocol 1: Synthesis of the 8-Aminoquinoline Amide Substrate
This protocol describes the conversion of a generic carboxylic acid to its corresponding 8-aminoquinoline amide.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
8-Aminoquinoline (1.0 equiv)
-
Triethylamine (1.3 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.01 equiv)
-
2% Aqueous hydrochloric acid
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride residue in anhydrous DCM.
-
In a separate flask, dissolve 8-aminoquinoline, triethylamine, and DMAP in anhydrous DCM and cool to 0-5 °C.[10]
-
Add the acid chloride solution dropwise to the 8-aminoquinoline solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10]
-
Quench the reaction with 2% aqueous hydrochloric acid.[10]
-
Separate the organic layer, wash with 2% aqueous hydrochloric acid and brine, then dry over anhydrous Na₂SO₄.[10]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aminoquinoline amide.[10]
-
Protocol 2: Palladium-Catalyzed ortho-Arylation of an N-(quinolin-8-yl)benzamide
This protocol is a general procedure adapted from a study on the C(sp²)–H arylation of a myrtenal-derived substrate.[1]
-
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv, 0.15 mmol)
-
Aryl iodide (3.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
AgOAc (2.0 equiv)
-
NaOAc (1.0 equiv)
-
1,2-Dichloroethane (DCE) (to make a 0.5 M solution)
-
Argon or Nitrogen gas
-
Oven-dried glassware
-
-
Procedure:
-
To an oven-dried reaction tube, add the N-(quinolin-8-yl)benzamide substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.[1]
-
Evacuate and backfill the reaction tube with argon or nitrogen three times.[1]
-
Add 1,2-dichloroethane via syringe.[1]
-
Seal the tube and place it in a preheated oil bath at 100 °C.[1]
-
Stir the reaction mixture for 24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford the desired ortho-arylated product.[1]
-
Protocol 3: Removal of the 8-Aminoquinoline Directing Group
A critical step for the utility of this methodology is the efficient cleavage of the robust 8-aminoquinoline amide.[11]
-
Method A: Hydrolysis to Carboxylic Acid [5]
-
Dissolve the 8-aminoquinoline amide product in a mixture of ethanol and water (e.g., 3:1 v/v).[5]
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20 equivalents).[5]
-
Heat the reaction mixture to reflux (approx. 100 °C) and stir for 12-24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, acidify with aqueous HCl, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude carboxylic acid.
-
-
Method B: Conversion to Primary Amide [1]
-
To a solution of the 8-AQ amide in a suitable solvent (e.g., MeOH), add an excess of an amine such as ethylamine.[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Monitor the progress of the reaction by TLC.[1]
-
Upon completion, remove the solvent and excess amine under reduced pressure.[1]
-
Purify the residue by column chromatography to obtain the primary amide.[1]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and mechanisms described.
Caption: General workflow for 8-AQ directed C-H functionalization.
Caption: Simplified mechanism of Pd-catalyzed C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid [mdpi.com]
- 11. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelating Properties of 8-Aminoquinoline-4-carboxylic Acid with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid is a heterocyclic organic compound that demonstrates significant chelating properties with a variety of metal ions. As a derivative of 8-aminoquinoline, it possesses a bidentate ligand structure, capable of forming stable complexes with transition metals. This ability to bind metal ions is central to its diverse biological activities and applications in medicinal chemistry and as a chemosensor. The presence of the carboxylic acid group at the 4-position can further influence its coordination chemistry and biological activity.
The antimalarial activity of 8-aminoquinoline derivatives is a well-documented application of their chelating properties. It is believed that these compounds interfere with the parasite's lifecycle by inhibiting heme polymerization.[1] Furthermore, the formation of metal complexes with 8-aminoquinolines can generate reactive oxygen species, contributing to their antimicrobial effects.[2] This document provides a detailed overview of the chelating properties of this compound, its synthesis, and protocols for studying its interactions with metal ions.
Synthesis of this compound
A plausible synthetic route for this compound is through the Doebner reaction. This three-component reaction involves an aniline (in this case, an aminobenzene derivative that can be converted to the 8-aminoquinoline structure), an aldehyde, and pyruvic acid.[3][4]
General Protocol for Doebner Reaction:
-
To a solution of the aniline derivative in a suitable solvent (e.g., acetonitrile), add the aldehyde and pyruvic acid.
-
An acid catalyst, such as BF3·THF, may be added to facilitate the reaction.[4]
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.
Chelating Properties and Metal Ion Interactions
8-Aminoquinoline and its derivatives are known to be potent chelators of various divalent metal ions, most notably Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺. The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group at the 8-position act as the coordination sites, forming a stable five-membered ring with the metal ion.
Table 1: Expected Metal Ion Interactions with this compound
| Metal Ion | Expected Coordination Geometry | Potential Applications |
| Cu²⁺ | Square planar or distorted octahedral | Antimalarial, Antimicrobial, Chemosensor |
| Zn²⁺ | Tetrahedral or octahedral | Biological probe, Potential therapeutic |
| Ni²⁺ | Square planar or octahedral | Catalysis, Material science |
| Cd²⁺ | Tetrahedral or octahedral | Environmental sensing |
Experimental Protocols
Protocol 1: Determination of Metal Chelation by UV-Vis Spectroscopy
This protocol is adapted from studies on similar 8-aminoquinoline derivatives and can be used to qualitatively and quantitatively assess the metal-binding properties of this compound.
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂, CdCl₂)
-
Methanol or other suitable solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salts of known concentrations in the chosen solvent.
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of a solution of this compound alone.
-
Titrate the solution of this compound with increasing concentrations of the metal salt solution, recording the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum upon addition of the metal ion. A shift in the maximum absorption wavelength (λmax) or a change in absorbance indicates complex formation.
-
To determine the stoichiometry of the complex (ligand-to-metal ratio), a Job's plot can be constructed. This involves preparing a series of solutions with varying mole fractions of the ligand and metal ion while keeping the total concentration constant. The absorbance is then plotted against the mole fraction of the ligand, and the stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.
-
Workflow for UV-Vis Spectroscopic Analysis of Metal Chelation
Caption: Workflow for UV-Vis spectroscopic analysis.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. This protocol provides a general framework for its application to this compound.
Materials:
-
This compound
-
Metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Zn(NO₃)₂, Ni(NO₃)₂, Cd(NO₃)₂)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃)
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH meter with standard buffer solutions.
-
Titration of the Ligand:
-
Prepare a solution of this compound and the inert salt in deionized water.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. This allows for the determination of the protonation constants (pKa values) of the ligand.
-
-
Titration of the Metal-Ligand System:
-
Prepare a solution containing this compound, the metal salt, and the inert salt in deionized water.
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
The titration data (pH versus volume of base added) for both the ligand alone and the metal-ligand system are used to calculate the formation constants (stability constants) of the metal complexes.
-
Specialized software programs (e.g., HYPERQUAD, BEST) are typically used for the computational analysis of the titration data to refine the stability constants for various complex species (e.g., ML, ML₂, M(OH)L).
-
Workflow for Potentiometric Titration
Caption: Workflow for potentiometric titration.
Biological Applications and Signaling Pathways
Antimalarial Activity
The antimalarial action of 8-aminoquinolines is linked to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 8-Aminoquinoline derivatives, through their chelating properties, are thought to inhibit this polymerization process.[1] The accumulation of free heme is toxic to the parasite, leading to its death. Additionally, the metabolism of 8-aminoquinolines can generate reactive oxygen species (ROS), which further contributes to their parasiticidal activity by inducing oxidative stress.[2]
Proposed Antimalarial Mechanism of 8-Aminoquinolines
Caption: Antimalarial mechanism of 8-aminoquinolines.
Antimicrobial Activity
The antimicrobial properties of 8-aminoquinoline-metal complexes are also attributed to the generation of oxidative stress. The chelation of metal ions can facilitate redox cycling, leading to the production of ROS such as superoxide radicals and hydrogen peroxide. These ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to bacterial cell death. The increased lipophilicity of the metal complexes compared to the free ligand may also enhance their ability to penetrate bacterial cell membranes.[2]
Conclusion
This compound is a promising chelating agent with significant potential in drug development and as a chemical sensor. Its ability to form stable complexes with various metal ions is fundamental to its biological activity. The provided protocols offer a starting point for the detailed investigation of its coordination chemistry. Further research to determine the specific stability constants and to elucidate the precise mechanisms of action in various biological systems will be crucial for the full realization of its therapeutic and diagnostic potential.
References
- 1. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 8-Aminoquinoline-4-carboxylic Acid Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and potential applications of 8-aminoquinoline-4-carboxylic acid and its metal complexes. While direct experimental data for the metal complexes of this specific ligand is limited in publicly available literature, this guide offers detailed protocols for the synthesis of the parent ligand and analogous metal complexes, along with insights into their potential biological activities and mechanisms of action.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-aminoquinoline scaffold, in particular, is a well-established pharmacophore in medicinal chemistry. The introduction of a carboxylic acid group at the 4-position of the quinoline ring system in this compound presents a unique opportunity for the development of novel metal-based therapeutic agents. The carboxylic acid moiety can enhance the solubility and bioavailability of the resulting metal complexes and provides an additional coordination site for metal binding, potentially leading to complexes with unique structural and biological properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the Doebner reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.[1][2] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Experimental Protocol: Doebner Reaction for this compound
This protocol is a proposed adaptation of the general Doebner reaction for the synthesis of the target ligand. Optimization of reaction conditions may be necessary to achieve a high yield.
Materials:
-
1,2-diaminobenzene (o-phenylenediamine)
-
Glyoxylic acid
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminobenzene (1 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add glyoxylic acid (1 equivalent) followed by the slow addition of pyruvic acid (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.
-
Isolation: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product should be confirmed by melting point determination and spectroscopic techniques such as NMR and IR spectroscopy.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound as a ligand can be approached by reacting the ligand with a suitable metal salt in an appropriate solvent. The carboxylic acid group may be deprotonated using a base to facilitate coordination with the metal ion.
General Experimental Protocol for Metal Complex Synthesis
This is a generalized protocol that can be adapted for the synthesis of various metal complexes (e.g., Cu(II), Zn(II), Pt(II)).
Materials:
-
This compound
-
Metal salt (e.g., copper(II) chloride, zinc(II) acetate, potassium tetrachloroplatinate(II))
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration apparatus
Procedure:
-
Ligand Solution: Dissolve this compound (typically 1 or 2 equivalents) in the chosen solvent in a round-bottom flask. If the ligand is not readily soluble, gentle heating may be applied.
-
Deprotonation (if necessary): Add a stoichiometric amount of a suitable base to the ligand solution to deprotonate the carboxylic acid group.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The reaction mixture may be stirred at room temperature or heated to reflux for a specified period. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and collect the precipitated complex by filtration.
-
Washing and Drying: Wash the isolated complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator or under vacuum.
-
Characterization: The synthesized complex should be characterized by various analytical techniques to confirm its structure and purity.
Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is crucial to determine their chemical composition, structure, and purity. The following techniques are recommended:
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-H, and C=O functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand and its coordination to the metal. Shifts in the proton and carbon signals upon complexation provide evidence of binding. |
| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study its stability and binding properties. |
| Molar Conductivity Measurements | Determines the electrolytic nature of the complex in solution. |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can provide information about the geometry and oxidation state of the metal ion. |
Potential Applications in Drug Development
Metal complexes of 8-aminoquinoline and quinoline-4-carboxylic acid derivatives have shown promising biological activities, suggesting that their this compound counterparts could also be valuable in drug development.
Anticancer Activity
Quinoline-based compounds and their metal complexes are known to exhibit anticancer activity through various mechanisms.[3][4] These can include:
-
DNA Intercalation and Cleavage: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting its replication and transcription. The metal center can also participate in redox reactions that generate reactive oxygen species (ROS), leading to DNA damage.
-
Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
A potential signaling pathway involved in the anticancer activity of these metal complexes is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]
Caption: Potential mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
8-Aminoquinoline derivatives have a long history of use as antimicrobial agents.[6][7] The chelation of metal ions by these ligands can enhance their antimicrobial activity. Potential mechanisms include:
-
Inhibition of Essential Enzymes: The metal complexes can bind to and inhibit enzymes that are crucial for microbial survival.
-
Disruption of Cell Membranes: The lipophilic nature of the quinoline ring can facilitate the transport of the complex across the microbial cell membrane, leading to its disruption.
-
Generation of Reactive Oxygen Species (ROS): Similar to their anticancer mechanism, these complexes can generate ROS that cause oxidative damage to microbial cells.[8]
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of metal complexes.
Conclusion
This compound represents a promising, yet underexplored, ligand for the development of novel metal-based therapeutic agents. The synthetic protocols and characterization techniques outlined in this document provide a solid foundation for researchers to synthesize and investigate the properties of its metal complexes. Further research into the biological activities and mechanisms of action of these complexes is warranted and could lead to the discovery of new and effective drugs for the treatment of cancer and infectious diseases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ibb.cnr.it [ibb.cnr.it]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes | EXCLI Journal [excli.de]
- 8. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Aminoquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the strategic placement of an amino group at the 8-position and a carboxylic acid at the 4-position provides a unique platform for developing novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Key Medicinal Chemistry Applications
The this compound core serves as a foundational structure for the synthesis of a wide array of biologically active molecules. The amino group offers a site for derivatization to modulate pharmacokinetic properties, while the carboxylic acid group can be crucial for target binding and can also be modified to create prodrugs or alter solubility.
Antimalarial Activity
8-Aminoquinolines are a cornerstone in the treatment of malaria, particularly for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse.[1] The approved drug primaquine is a notable example of an 8-aminoquinoline derivative.[2] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and cell death.[2] Furthermore, some derivatives have been shown to inhibit hematin polymerization, a critical detoxification pathway for the parasite.[3][4]
Anticancer Activity
Numerous derivatives of this compound have exhibited potent cytotoxic activity against various cancer cell lines.[2] Their mechanisms of action are multifaceted and include the inhibition of essential enzymes for DNA replication, such as topoisomerase IIα, and the modulation of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][5]
Antimicrobial Activity
The 8-aminoquinoline scaffold has been successfully incorporated into novel antimicrobial agents effective against both bacteria and fungi.[2] Hybrid molecules, for instance, those combining the 8-aminoquinoline core with other pharmacophores like triazoles, have demonstrated promising minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from the literature.
Table 1: In Vitro Antimalarial Activity of 8-Aminoquinoline Derivatives against Plasmodium falciparum
| Compound/Derivative | P. falciparum Strain(s) | IC50 (nM) | Reference |
| Six 8-aminoquinoline analogs | Multiple clones | 50 - 100 | [4] |
| Primaquine | TM91C235 | >1000 | [3] |
| WR 255740 | TM91C235 | ~500 | [3] |
| 8 potent 8-aminoquinoline analogs | TM91C235 | <100 | [3] |
| 8AQ-metal complexes (1-6) | K1 (chloroquine-resistant) | 100-1000 µg/mL | [6] |
| 8-Aminoquinoline (ligand) | K1 (chloroquine-resistant) | 100-1000 µg/mL | [6] |
Table 2: In Vitro Anticancer Activity of Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [7] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [7] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [7] |
| Quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [8] |
| Quinoline-indole derivative (Compound 63) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [9] |
| 7-tert-butyl-substituted quinoline (Compound 65) | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [9] |
Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 8AQ-Cu-5Nu (Complex 5) | P. shigelloides | 256 | [6] |
| Vancomycin-resistant E. faecium active compound 8 | Vancomycin-resistant E. faecium | 4 | [10] |
| Antitubercular compounds 37 & 38 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [10] |
| Quinoline compound 6 | MRSA | 1.5 | [11] |
| Quinoline compound 6 | MRSE | 6.0 | [11] |
| Quinoline compound 6 | VRE | 3.0 | [11] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the preparation of 8-(N,N-dialkylamino)quinoline-2-carbaldehydes involves a microwave-assisted Pd-catalyzed N-arylation followed by a Riley oxidation.[12]
General Procedure for Buchwald-Hartwig Amination:
-
Dissolve 8-bromo-2-methylquinoline (1.25 equiv.) in toluene.
-
Add the corresponding amine (1 equiv.).
-
Transfer the solution to a closed microwave reaction tube.
-
Add NaOtBu (1.5 equiv.), BINAP (0.05 equiv.), and Pd(dba)₂ (0.04 equiv.).
-
Flush the tube with Argon.
-
Heat the reaction mixture to 120 °C in a microwave reactor and stir for 2-4 hours.
-
After cooling, dilute the mixture with DCM and extract with water.
-
Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum by quantifying parasitic DNA.[13]
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes in RPMI medium supplemented with 10% human plasma at 37°C under a gas mixture of 93% N₂, 4% CO₂, and 3% O₂.[14]
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.
-
Parasite Addition: Add a parasite suspension (2% parasitemia, 2% hematocrit) to the wells. The final volume should be 200 µL with 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values from dose-response curves.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be less than 0.5%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
Caption: Proposed antimalarial mechanism of 8-aminoquinolines.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-aminoquinoline derivatives.
Caption: Experimental workflow for evaluating anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro cultivation of Plasmodium falciparum and the antimalarial assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Aminoquinoline-4-carboxylic Acid Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 8-aminoquinoline-4-carboxylic acid derivatives as potential antimalarial agents. This document details their proposed mechanism of action, protocols for synthesis and biological evaluation, and a summary of reported activity.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a key drug for eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale. The incorporation of a 4-carboxylic acid moiety into the 8-aminoquinoline core is a strategy being explored to potentially enhance efficacy, modulate physicochemical properties, and overcome resistance mechanisms. These derivatives are of significant interest for their potential activity against both the blood and liver stages of the malaria parasite.
Proposed Mechanism of Action
The antimalarial activity of 8-aminoquinoline derivatives is believed to be mediated through a complex mechanism involving metabolic activation. The parent compound is thought to be a prodrug that is metabolized by host and/or parasite enzymes, such as cytochrome P450 (CYP) enzymes, to generate reactive intermediates. These intermediates can then undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. The resulting oxidative stress within the parasite is thought to disrupt essential cellular processes, leading to parasite death. The carboxylic acid group at the 4-position may influence the compound's metabolic stability, cellular uptake, and interaction with molecular targets.
Caption: Proposed metabolic activation pathway of this compound derivatives.
Data Presentation
The following tables summarize the in vitro antimalarial activity of representative aminoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, as well as cytotoxicity against a mammalian cell line (e.g., CHO).
Table 1: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Modification | IC50 (nM) vs. P. falciparum 3D7 | IC50 (nM) vs. P. falciparum W2 |
| Lead 4 | Side Chain Modification | 25.1 | 17.3 |
| Lead 18 | Side Chain Modification | 10.2 | 5.6 |
| Chloroquine | Reference Drug | 15.0 | 382.0 |
| Data adapted from a study on 4-aminoquinoline derivatives with promising pharmacokinetic profiles.[1] |
Table 2: In Vitro Antimalarial Activity of Side Chain Modified 4-Aminoquinolines
| Compound ID | IC50 (µM) vs. P. falciparum NF-54 |
| Compound 6 | 1.031 |
| Compound 12 | 0.013 |
| Compound 29 | 1.89 |
| Chloroquine | 0.085 |
| Data adapted from a study on side chain modified 4-aminoquinoline derivatives.[2] |
Table 3: In Vitro Antimalarial Activity of Aminoquinoline Salts against Chloroquine-Resistant P. falciparum
| Compound | IC50 (µM) |
| Salt of 8-aminoquinoline with 3-hydroxy-2-naphthoic acid | 5.9 |
| Salt of 8-aminoquinoline with salicylic acid | 12.7 |
| Salt of 8-aminoquinoline with p-toluenesulfonic acid | 20.3 |
| Data from a study on salts of aminoquinolines with hydroxyaromatic acids.[3] |
Experimental Protocols
Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives involves the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[4][5]
General Protocol for the Synthesis of a Quinoline-4-carboxylic Acid Core via the Doebner Reaction:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the substituted 8-aminoaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a solvent such as ethanol or acetonitrile.
-
Initiation: To the stirred solution, add pyruvic acid (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 65-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Aminoquinoline-4-carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline-4-carboxylic acid derivatives are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The addition of an amino group at the 8-position and a carboxylic acid at the 4-position provides a unique structural motif for developing novel drugs with diverse mechanisms of action. These derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, making them attractive candidates for further preclinical and clinical development.
This document provides a comprehensive overview of the anticancer properties of this compound derivatives, including a summary of their in vitro efficacy, detailed experimental protocols for their biological evaluation, and a description of the key signaling pathways involved in their mechanism of action.
Data Presentation: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives, including some 8-aminoquinoline analogs, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| P6 | MLLr leukemic cell lines | Leukemia | 7.2 | [1][2] |
| Cu8AqN | MCF-7 | Breast Adenocarcinoma | 2.54 ± 0.69 | [3] |
| Cu8AqN | MDA-MB-231 | Breast Adenocarcinoma | 3.31 ± 0.06 | [3] |
| Compound 7c | MCF-7 | Breast Adenocarcinoma | 1.73 µg/mL | [2] |
| Compound 6e | MCF-7 | Breast Adenocarcinoma | 168.78 | |
| Quinoline-4-carboxylic acid | MCF7 | Breast Adenocarcinoma | Growth Inhibition | [4] |
| Quinoline-4-carboxylic acid | HELA | Cervical Carcinoma | Growth Inhibition | [4] |
| Various Derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | Liver, Colon, Breast, Prostate, Cervical Carcinoma | 5.6-19.2 µg/mL | [2] |
Note: The data presented is a compilation from various sources and may involve different experimental conditions. Direct comparison of IC50 values should be made with caution. "Cu8AqN" is an 8-aminoquinoline-naphthyl copper complex.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as anticancer agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with the this compound derivatives, harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound derivatives as anticancer agents.
References
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Quinoline-4-carboxylic acids are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their synthesis on a large scale is of paramount importance for drug development and manufacturing. This document provides detailed application notes and experimental protocols for the robust and scalable synthesis of quinoline-4-carboxylic acids, focusing on the Doebner and Pfitzinger reactions.
Introduction to Synthetic Strategies
The two primary and most versatile methods for the synthesis of quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The Pfitzinger reaction, on the other hand, utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2] Both methods offer distinct advantages and can be adapted for large-scale production.
Recent advancements have focused on improving the efficiency, substrate scope, and environmental footprint of these reactions. Notably, a modified Doebner hydrogen-transfer reaction has been developed that is particularly effective for anilines bearing electron-withdrawing groups, which often yield poor results under traditional conditions.[3] This modification enhances the scalability and applicability of the Doebner synthesis.
Data Presentation: Comparative Yields
The following tables summarize the yields of various substituted quinoline-4-carboxylic acids synthesized using the protocols detailed in this document.
Table 1: Yields of Substituted Quinoline-4-Carboxylic Acids via the Modified Doebner Reaction [1]
| Aniline Substituent | Aldehyde Substituent | Product | Yield (%) |
| 6-CF3 | H | 6-(Trifluoromethyl)-2-phenylquinoline-4-carboxylic acid | 85 |
| 6-Cl | H | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 82 |
| 6-Br | H | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 80 |
| 6-F | H | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 78 |
| H | H | 2-Phenylquinoline-4-carboxylic acid | 90 |
| 6-MeO | H | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 88 |
| 6-Me | H | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 87 |
Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Yields are based on the limiting reagent, pyruvic acid.[1]
Table 2: Yields of Substituted Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction [4]
| Isatin Substituent | Carbonyl Compound | Product | Yield (%) |
| H | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 75-85 |
| 5-Br | Acetophenone | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 70-80 |
| 5-Cl | Acetophenone | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 72-82 |
| H | Propiophenone | 3-Methyl-2-phenylquinoline-4-carboxylic acid | 65-75 |
Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and workup procedures.[4]
Experimental Protocols
Protocol 1: Modified Doebner Hydrogen-Transfer Reaction for Large-Scale Synthesis
This protocol is adapted from a reported hydrogen-transfer method and is suitable for a broad range of anilines, including those with electron-withdrawing groups.[1][3]
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the solution.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
-
Protocol 2: Conventional Pfitzinger Reaction
This protocol describes a conventional method for the synthesis of quinoline-4-carboxylic acids using isatin and a carbonyl compound.[4]
Materials:
-
Isatin
-
Carbonyl compound (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving it in 95% ethanol.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin. Stir at room temperature for 30-45 minutes until the color changes, indicating the formation of the potassium isatinate intermediate.[4]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the carbonyl compound dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 12-24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
-
Precipitation and Purification:
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Protocol 3: Microwave-Assisted Pfitzinger Reaction
This method offers a significant reduction in reaction time compared to the conventional protocol.[2]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable α-methylene ketone)
-
33% aqueous potassium hydroxide solution
-
Acetic acid
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Ketone: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Work-up and Purification:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Visualizations
Signaling Pathway
Caption: STAT3 signaling pathway and inhibition by a quinoline derivative.
Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields in the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a successful Pfitzinger reaction?
A1: The most crucial step is the complete ring-opening of the isatin starting material. This is achieved by reacting the isatin with a strong base (like potassium or sodium hydroxide) before introducing the carbonyl compound.[1] Successful hydrolysis of the amide bond forms the corresponding isatinate salt, which is the key intermediate for the subsequent condensation.[2] A visible color change, often from orange to a pale yellow, typically indicates the completion of this step.[3]
Q2: My reaction mixture is forming a significant amount of tar and resinous byproducts. What is the likely cause and how can I prevent it?
A2: Tar formation is a common problem, often caused by the self-condensation of isatin or the carbonyl compound under the strongly basic conditions.[1] High reaction temperatures can also promote polymerization and degradation of intermediates.[1]
-
Solution: To mitigate this, adopt a modified reactant addition procedure. First, dissolve the isatin completely in the base solution to form the isatinate intermediate. Only after this ring-opening is complete should you add the carbonyl compound, preferably dropwise.[1] Controlling the temperature and avoiding excessive or prolonged heating is also essential.[1]
Q3: Can I use solvents other than ethanol?
A3: While ethanol and aqueous ethanol mixtures are the most common solvents, other protic solvents can be explored. The choice of solvent can influence the solubility of intermediates and byproducts, potentially reducing tar formation for specific substrates.[1] However, the optimal solvent is highly dependent on the specific reactants used.
Q4: Is it necessary to use a large excess of the carbonyl compound?
A4: Using a stoichiometric excess of the carbonyl compound (e.g., 1.5 to 2 equivalents) is often beneficial. It helps to drive the reaction to completion and ensures that the limiting reactant, isatin, is fully consumed, which can simplify the purification process.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Consistently Low Yield of Quinoline-4-Carboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete Isatin Ring Opening | Ensure isatin is fully dissolved in the strong base solution before adding the carbonyl reactant. Allow sufficient time (e.g., 30-60 minutes) for this step.[1][3] |
| Insufficient Reaction Time | The Pfitzinger reaction can be slow, sometimes requiring reflux for several hours (4-12h or more).[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1] |
| Suboptimal Temperature | Excessively high temperatures can lead to degradation and tar formation, while temperatures that are too low may result in a sluggish or incomplete reaction.[1] Maintain the recommended reflux temperature for your solvent system. For sensitive substrates, consider a lower temperature for a longer duration.[1] |
| Reactant Stoichiometry | An insufficient amount of the carbonyl compound may lead to incomplete conversion of isatin. Try increasing the molar ratio of the carbonyl compound to isatin (e.g., 1.5:1 or 2:1).[1] |
| Inefficient Workup | During acidification to precipitate the product, add the acid slowly with vigorous stirring to avoid localized high acidity, which can cause product degradation.[1] Ensure the pH is optimal for complete precipitation (typically pH 4-5).[4] |
Problem 2: The Final Product is Difficult to Purify
| Potential Cause | Recommended Solution |
| Residual Unreacted Isatin | Unreacted isatin can be challenging to remove from the final product. Drive the reaction to completion by using an excess of the carbonyl compound and ensuring a sufficient reaction time.[1] |
| Presence of Side-Products | Side-products from self-condensation reactions can co-precipitate with the desired acid. To minimize their formation, ensure the sequential addition of reactants (base/isatin first, then carbonyl). |
| Contamination with Tar | If tarry byproducts are present, an initial extraction of the alkaline aqueous solution with a non-polar solvent (like diethyl ether) can remove unreacted carbonyl compound and other neutral impurities before acidification.[4] Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) is often necessary for the final purification.[3] |
Quantitative Data Summary
The yield of the Pfitzinger synthesis is highly dependent on the substrates and reaction conditions. The following tables provide a summary of reported yields for different starting materials.
Table 1: Effect of Carbonyl Compound on Yield (Isatin as starting material)
| Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) | Product |
| Acetone | NaOH | Water | 10 h (reflux) | 99% | 2-Methylquinoline-4-carboxylic acid |
| Butan-2-one | KOH | Ethanol/Water | 4-6 h (reflux) | ~84% | 2,3-Dimethylquinoline-4-carboxylic acid[5] |
| Acetophenone | KOH (33%) | Ethanol | 8 h (reflux) | 35% | 2-Phenylquinoline-4-carboxylic acid[6][7] |
Table 2: Effect of Substituted Isatin on Yield
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) | Product |
| 5-Chloroisatin | Acetophenone | KOH | aq. EtOH | 18-36 h (80-90°C) | Variable | 6-Chloro-2-phenylquinoline-4-carboxylic acid[8] |
| α-Naphthisatin | Acetone | KOH | Ethanol/Water | Not specified | 70% | Benzo[f]quinoline derivative[9] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedures.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis from isatin and acetophenone.[3]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (KOH) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is highly exothermic.
-
Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. Continue stirring at room temperature for 30-45 minutes. The mixture will typically change color from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 8-13 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.
-
Cool the remaining aqueous layer in an ice bath and acidify slowly with dilute hydrochloric acid or acetic acid to a pH of 4-5, until precipitation is complete.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]
Visual Guides
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in the Doebner reaction
Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component chemical reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to produce quinolines.[1]
Q2: What are the typical catalysts and solvents used in the Doebner reaction?
The reaction is generally catalyzed by Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·OEt₂) or tetrahydrofuran complex (BF₃·THF).[1][3][4] While ethanol is a frequently used solvent, optimization studies have shown that acetonitrile (MeCN) can be highly effective in certain cases.[1][5]
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in the Doebner reaction can arise from several factors:
-
Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields in the conventional Doebner reaction.[1][5][6]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of catalyst can significantly lower the yield.[1][7] Some reactions may require heating to proceed efficiently.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]
-
Inefficient Workup and Purification: Product loss during extraction and purification steps can also lead to a lower overall yield.[1]
Q4: I am observing the formation of unexpected byproducts. What could they be?
A known side reaction, especially with substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the anticipated quinoline.[2][8] This happens when the cyclization occurs at the amino group rather than the benzene ring.[2] In the related Doebner-Miller reaction, polymerization of the α,β-unsaturated carbonyl compound is a common side reaction that leads to tar formation.[6][7][9]
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | If the reaction is sluggish at room temperature, gradually increase the heat. A reaction temperature of at least 65°C has been shown to be necessary for good yields in some cases.[1] Monitor for any signs of decomposition at higher temperatures. |
| Suboptimal Catalyst or Solvent | The choice of catalyst and solvent is critical. For electron-deficient anilines, a Lewis acid catalyst like BF₃·THF in acetonitrile has been shown to be effective.[5][10] |
| Poor Substrate Reactivity | For anilines with electron-withdrawing groups, consider using a modified procedure such as the Doebner hydrogen-transfer reaction, which is designed to improve yields for these challenging substrates.[5][6] |
| Inefficient Workup | Ensure complete extraction of the product from the aqueous layer. Optimize the pH during the workup to ensure the product is in a form that is easily extractable into the organic phase.[1] |
Problem 2: Formation of Byproducts/Tar
| Potential Cause | Troubleshooting Steps |
| Side Reactions (e.g., Pyrrolidine formation) | This is substrate-dependent. If you suspect an alternative cyclization pathway, consider modifying the substrate or reaction conditions to favor the desired quinoline formation.[2][8] |
| Polymerization (in Doebner-Miller) | This is common with α,β-unsaturated carbonyl compounds.[6][7] To minimize this, consider the slow, portion-wise addition of the carbonyl compound.[7] A biphasic reaction medium can also be used to sequester the carbonyl compound in an organic phase, reducing polymerization.[6][7][9] |
| Harsh Reaction Conditions | High temperatures and highly concentrated strong acids can lead to the degradation of starting materials and products, resulting in tar formation.[7] It is often beneficial to start with milder conditions and gradually increase the temperature.[7] |
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (1.0) | Ethanol | Reflux | <5 |
| 2 | H₂NSO₃H (1.0) | Water | 100 | <5 |
| 3 | BF₃·THF (1.0) | MeCN | 65 | 78 |
| 4 | BF₃·THF (1.0) | Ethanol | 65 | Low Yield |
| 5 | BF₃·THF (1.0) | Toluene | 65 | Low Yield |
| 6 | BF₃·THF (0.5) | MeCN | 65 | 78 |
| 7 | BF₃·Et₂O (0.5) | MeCN | 65 | 76 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[5][10]
Experimental Protocols
General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from potentially challenging electron-deficient anilines.[1][3]
-
Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF (0.5 equiv) at room temperature.[3]
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[3]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).[3] Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.[1][3]
-
Reaction: Continue to stir the reaction mixture at 65°C for an additional 20-21 hours.[1][3]
-
Workup:
-
Cool the reaction mixture to room temperature.[3]
-
Perform a standard aqueous workup. This typically involves adding ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the aqueous layer and extract it with EtOAc.[3]
-
Wash the combined organic layers with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Visualizations
Proposed Mechanism of the Doebner Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 8-Aminoquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Aminoquinoline-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline (in this case, 1,2-phenylenediamine), an aldehyde, and pyruvic acid. The Pfitzinger reaction utilizes an isatin derivative and a carbonyl compound. For the synthesis of this compound, a Doebner-type reaction using 1,2-phenylenediamine is a common starting point.
Q2: Why are yields often low when using anilines with electron-donating groups like the amino group in the Doebner reaction?
A2: While electron-donating groups can activate the aromatic ring towards electrophilic substitution, they can also lead to side reactions under the acidic conditions of the Doebner reaction. The amino group can be protonated, which deactivates the ring. Furthermore, the increased nucleophilicity of the ring can lead to undesired polymerization or the formation of tar-like byproducts, especially at elevated temperatures.
Q3: Can the 8-amino group participate in side reactions?
A3: Yes, the 8-amino group is nucleophilic and can compete in reactions intended for the aniline nitrogen that forms the quinoline ring. Under acidic conditions, it can be protonated, affecting its reactivity and the regioselectivity of the cyclization. There is also the potential for the formation of diazepine or other heterocyclic systems through reactions involving both amino groups of the 1,2-phenylenediamine precursor.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To suppress decomposition and the formation of impurities, especially at high temperatures, the dropwise addition of pyruvic acid to the reaction mixture is recommended.[1] Maintaining careful control over the reaction temperature and using an appropriate acid catalyst, such as BF3·THF, can also improve the yield of the desired product.[1]
Q5: What are the best practices for purifying crude this compound?
A5: Purification can be challenging due to the amphoteric nature of the product. A common method involves precipitation by adjusting the pH of the solution. The crude product can be dissolved in a basic aqueous solution and then re-precipitated by the addition of an acid to an isoelectric point. Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, can also be effective. Column chromatography is another option, though it can be complicated by the compound's polarity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incorrect reaction conditions (temperature, time).- Inactive catalyst.- Decomposition of starting materials or product.- Formation of significant side products. | - Optimize reaction temperature and time based on literature for similar substrates.- Use a fresh, high-quality acid catalyst (e.g., BF3·THF).- Employ dropwise addition of pyruvic acid to control the reaction rate and temperature.- Analyze the crude mixture to identify major byproducts and adjust conditions to disfavor their formation. |
| Formation of a Dark, Tarry Mixture | - Polymerization of reactants or intermediates.- High reaction temperature.- Use of a strong, non-selective acid catalyst. | - Lower the reaction temperature.- Consider a milder acid catalyst.- Ensure efficient stirring to prevent localized overheating.- Use a solvent that helps to keep all components in solution. |
| Presence of Multiple Spots on TLC, Indicating Numerous Byproducts | - Lack of regioselectivity in the cyclization step.- Competing side reactions involving the 8-amino group.- Impure starting materials. | - Verify the purity of all starting materials before the reaction.- Explore different acid catalysts to improve regioselectivity.- Consider protecting the 8-amino group prior to the quinoline synthesis, followed by a deprotection step. |
| Difficulty in Isolating the Pure Product | - Product is highly soluble in the workup solvents.- Formation of stable salts.- The product may be an emulsion or oil. | - Carefully adjust the pH of the aqueous solution to find the isoelectric point for maximum precipitation.- Use a different solvent system for extraction or recrystallization.- If an oil is obtained, try triturating with a non-polar solvent to induce crystallization. |
Quantitative Data Summary
| Aniline Derivative | Reaction Conditions | Yield (%) | Reference |
| Aniline | Benzaldehyde, Pyruvic acid, Ethanol, Reflux | Moderate | [2] |
| 4-Fluoroaniline | Benzaldehyde, Pyruvic acid, BF3·THF, MeCN, 65°C | 85 | [3] |
| 4-Methoxyaniline | Benzaldehyde, Pyruvic acid, BF3·THF, MeCN, 65°C | 82 | [3] |
| 2-Methylaniline | Benzaldehyde, Pyruvic acid, BF3·THF, MeCN, 65°C | 75 | [3] |
| 2-Chloroaniline | Benzaldehyde, Pyruvic acid, BF3·THF, MeCN, 65°C | 68 | [3] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the aldehyde and pyruvic acid derivatives used.
Experimental Protocols
Representative Protocol for the Synthesis of a Quinoline-4-carboxylic Acid via a Doebner-type Reaction
Disclaimer: This is a generalized protocol based on the synthesis of similar quinoline-4-carboxylic acids.[3] Optimization will be necessary for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.1 equivalents) to a suitable solvent such as acetonitrile (MeCN).
-
Catalyst Addition: Add the acid catalyst, for example, BF3·THF (0.5 equivalents), to the mixture at room temperature.
-
Heating and Addition of Pyruvic Acid: Heat the reaction mixture to 65°C. Prepare a solution of pyruvic acid (1.0 equivalent) in the same solvent and add it dropwise to the heated reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to proceed at 65°C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then subjected to a purification procedure. This typically involves dissolving the solid in a dilute aqueous base (e.g., 1M NaOH), washing with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities, and then acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid product is then collected by filtration, washed with water, and dried under vacuum. Recrystallization from a suitable solvent may be performed for further purification.
Visualizations
References
Technical Support Center: Purification of 8-Aminoquinoline-4-carboxylic acid
Welcome to the technical support center for the purification of 8-Aminoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to purify?
A1: The purification of this compound can be complex due to its specific chemical properties:
-
Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to behave as an acid or a base depending on the pH, which can complicate its solubility and interaction with chromatographic stationary phases.
-
Basicity of the Quinoline Moiety: The quinoline ring system itself is basic, and the 8-amino group further increases this basicity. This can lead to strong, sometimes irreversible, binding to acidic silica gel during column chromatography, resulting in tailing peaks, poor separation, and low recovery.[1]
-
Polarity: The presence of both amino and carboxylic acid groups makes the compound highly polar. This necessitates the use of polar mobile phases for chromatography, which can sometimes lead to solubility issues for less polar impurities or co-elution with polar byproducts.[1]
-
Chelating Properties: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. Contamination from metal ions in solvents, reagents, or on glassware can lead to the formation of metal complexes, complicating purification and analysis.[1]
-
Potential for Impurities: Synthesis of quinoline derivatives can sometimes result in positional isomers, which often have very similar physical and chemical properties, making them difficult to separate using standard techniques.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities will largely depend on the synthetic route employed. For common methods like the Pfitzinger or Doebner reactions, potential impurities could include:
-
Unreacted Starting Materials: Such as isatin derivatives, ketones, or aldehydes for the Pfitzinger reaction.[2][3]
-
Reaction Intermediates: Incomplete cyclization or dehydration can leave intermediate products in the crude mixture.
-
Positional Isomers: Depending on the selectivity of the reaction, other isomers of the quinoline carboxylic acid may be formed.[1]
-
Byproducts from Side Reactions: Decomposition of starting materials or intermediates under the reaction conditions can generate various byproducts.
Q3: Which purification techniques are most effective for this compound?
A3: A multi-step approach is often necessary. The most effective techniques include:
-
Acid-Base Extraction: This is a highly effective initial purification step to separate the amphoteric product from neutral or exclusively acidic/basic impurities.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity.[4] The zwitterionic nature of the molecule might allow for recrystallization from water or alcohol-water mixtures at its isoelectric point.
-
Column Chromatography: While challenging, it can be successful with careful selection of the stationary and mobile phases. Using a modified mobile phase (e.g., with triethylamine) on silica gel, or switching to a different stationary phase like neutral or basic alumina, can mitigate issues related to the compound's basicity.[1][5] Reversed-phase chromatography is also a viable option.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | Irreversible Adsorption on Silica Gel: The basic amino group binds strongly to the acidic silica stationary phase.[1] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[1] 2. Change Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina, or consider an amine-functionalized silica column.[1] |
| Compound is Too Polar to Elute: The mobile phase is not polar enough to effectively move the compound down the column. | 1. Increase Mobile Phase Polarity: Gradually increase the concentration of a highly polar solvent like methanol in your eluent system (e.g., in a dichloromethane/methanol mixture).[1][6] | |
| Product Degradation During Purification | Sensitivity to Acidic Conditions: The compound may be unstable in the presence of strong acids or on an acidic stationary phase like silica gel.[1] | 1. Avoid Harsh Acids: Use weaker acids during workup if possible. 2. Deactivate Silica Gel: Pre-treat the silica gel with triethylamine before packing the column.[1] 3. Work Quickly and at Low Temperature: Perform the chromatography at a lower temperature to minimize degradation.[1] |
| Oxidation: The amino group can be susceptible to air oxidation.[1] | 1. Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon.[1] 2. Work Under an Inert Atmosphere: If the compound is highly sensitive, perform all purification steps under an inert atmosphere.[1] | |
| Co-elution of Impurities in Column Chromatography | Similar Polarity of Product and Impurity: The chosen mobile phase does not provide adequate separation. | 1. Optimize Mobile Phase: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find a system that maximizes the separation (ΔRf).[1] 2. Try a Different Stationary Phase: A different stationary phase (e.g., alumina, reversed-phase C18) may offer different selectivity.[1] 3. Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1][5] |
| Oiling Out or No Crystal Formation During Recrystallization | Solution is Supersaturated or Cooled Too Rapidly: The compound comes out of solution as a liquid phase instead of forming a crystalline solid.[1] | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the pure compound.[1] 3. Adjust Solvent: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly again.[1] |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | 1. Preliminary Purification: Perform an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.[1] 2. Try a Different Solvent: Experiment with different solvent systems to find one where the compound has high solubility when hot and low solubility when cold, while the impurities remain soluble.[1] |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its parent compound, 8-Aminoquinoline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | pKa (Predicted/Experimental) |
| This compound | C₁₀H₈N₂O₂ | 188.18[7] | - (Expected to be soluble in acidic and basic aqueous solutions, and polar organic solvents like DMSO and DMF) | - (Amine pKa is expected to be around 4; Carboxylic acid pKa around 2-3) |
| 8-Aminoquinoline | C₉H₈N₂ | 144.17[1] | Slightly soluble in water; soluble in ethanol, DMSO.[1][8] | 3.99 (experimental)[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for separating the amphoteric this compound from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake vigorously, venting frequently. Allow the layers to separate. The desired product and other basic compounds will move into the aqueous layer. Drain the aqueous layer and set it aside.
-
Basification and Re-extraction: Cool the collected acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the pH is neutral (around 7). The this compound should precipitate as it is least soluble at its isoelectric point. If it does not precipitate, proceed to the next step.
-
Isolation: If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry. If it remains in solution, extract the neutral aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). The purified compound will move back into the organic layer, leaving behind any water-soluble salts.
-
Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 2: Column Chromatography on Modified Silica Gel
This protocol is designed for purifying this compound when acid-base extraction is insufficient.
-
Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., DCM) and a polar solvent (e.g., methanol). Add 0.5-1% triethylamine to the mobile phase to act as a basic modifier.[1]
-
Column Packing: Prepare a slurry of silica gel in the prepared mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no cracks form.[1]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. If solubility is an issue, use a slightly more polar solvent or a small amount of DMF/DMSO, then adsorb the solution onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.[1]
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the product by TLC.[1]
-
Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove residual triethylamine.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: A decision tree for troubleshooting common purification problems.
Caption: Logical workflow of purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Tar Formation in Pfitzinger Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation in the Pfitzinger quinoline synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Pfitzinger synthesis, offering potential causes and actionable solutions to minimize tar formation and optimize your reaction outcomes.
Issue 1: Significant Tar Formation Observed During the Reaction
-
Question: My reaction mixture has turned into a thick, dark, and intractable tar. What is the primary cause of this, and how can I prevent it?
-
Answer: Tar formation is a prevalent issue in the Pfitzinger reaction, often stemming from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions required for the reaction.[1] Polymerization of reaction intermediates can also contribute significantly to this problem. The simultaneous addition of all reactants can exacerbate these side reactions.[1]
Solutions:
-
Modified Reactant Addition: Instead of combining all reactants at once, first, dissolve the isatin in a basic solution (e.g., potassium hydroxide in ethanol/water).[1][2] This facilitates the ring-opening of isatin to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less susceptible to self-condensation.[1] A noticeable color change from orange/purple to pale yellow or light straw brown typically indicates the completion of this step.[2][3] Once the isatin is fully dissolved and the color has changed, the carbonyl compound can be added.
-
Temperature Control: Elevated temperatures can accelerate the side reactions that lead to tar formation.[1] It is crucial to maintain the reaction temperature as specified in the protocol and avoid excessive heating. For some substrates, conducting the reaction at a lower temperature for a more extended period may be advantageous.[2]
-
Solvent Selection: The choice of solvent plays a critical role in the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures may help reduce tar formation depending on your specific substrates.[1]
-
Issue 2: Low Yield of the Desired Quinoline-4-Carboxylic Acid
-
Question: I have managed to avoid significant tar formation, but the yield of my desired product is consistently low. How can I improve it?
-
Answer: Low yields can be a consequence of incomplete reactions, degradation of either reactants or products, or the formation of soluble side products that are lost during workup.
Solutions:
-
Ensure Complete Isatin Ring Opening: As mentioned previously, the pre-reaction of isatin with a strong base is a critical step. Ensure the isatin is completely dissolved before the addition of the carbonyl compound to maximize the formation of the reactive intermediate.[1]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize any residual isatin, which can be challenging to remove during the purification process.[1][2] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.
-
pH Control During Workup: During the acidification step to precipitate the quinoline-4-carboxylic acid product, it is advisable to add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can sometimes lead to the degradation of the desired product and contribute to the formation of tars.[1]
-
Issue 3: Presence of Unreacted Isatin in the Final Product
-
Question: My final product is contaminated with a significant amount of unreacted isatin. How can I improve the conversion rate?
-
Answer: Incomplete conversion of isatin is a common challenge that can often be addressed by optimizing the reaction conditions.
Solutions:
-
Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help to drive the equilibrium towards the product and ensure more complete consumption of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base can influence the rate of both the isatin ring opening and the subsequent condensation reaction. The concentration of the base (e.g., KOH or NaOH) may need to be optimized for your specific substrates.[1]
-
Extend the Reaction Time: Some reactions may require a longer duration to reach completion. Monitoring the progress of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of the Pfitzinger reaction?
-
A1: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the opening of the five-membered ring to form a keto-acid intermediate (an isatinate).[3][4][5] The aniline moiety of this intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (Schiff base).[3][4] The imine tautomerizes to its more stable enamine form, which then undergoes an intramolecular cyclization (a Claisen-like condensation), followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[3][4]
-
-
Q2: Are there any alternative synthetic routes to quinolines that avoid the harsh basic conditions of the Pfitzinger synthesis?
-
A2: Yes, several other named reactions can be used to synthesize quinolines, some of which proceed under different conditions. These include the Friedländer synthesis, the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Gould-Jacobs reaction. The choice of a specific method often depends on the desired substitution pattern on the quinoline ring and the stability of the starting materials.
-
-
Q3: Can microwave irradiation be used to improve the Pfitzinger reaction?
-
A3: Yes, microwave-assisted synthesis has been reported as a method to accelerate the Pfitzinger reaction, often leading to shorter reaction times and improved yields.[4]
-
Quantitative Data Summary
The following tables summarize the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis.
Table 1: Effect of Carbonyl Compound on Yield (Conventional Heating)
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | >60 | [2] |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | Excellent | [3] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [3] |
| Isatin | Biacetyl | KOH | - | - | Failed (tar) | [2] |
| Isatin | Diethyl oxaloacetate | NaOH | Water | >48 (room temp) | Low | [2] |
Table 2: Comparison of Conventional Heating and Microwave Irradiation
| Isatin Derivative | Carbonyl Compound | Method | Reaction Time | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave Irradiation | 9 min | 82-91 | [4] |
| Isatin | Acetone | Conventional Heating (Reflux) | 24 h | ~75 | [6] |
Detailed Experimental Protocols
Protocol 1: Optimized Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
This protocol is adapted from a procedure known to minimize the formation of resinous byproducts.
-
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
-
-
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water.
-
Isatin Ring Opening: Add isatin (1 equivalent) to the stirred basic solution. Heat the mixture to reflux. Continue heating until the isatin has completely dissolved and the color of the solution changes from a deep purple/orange to a light straw brown, indicating the formation of the potassium salt of isatic acid.
-
Addition of the Carbonyl Compound: Cool the reaction mixture slightly and then add acetone (an excess, e.g., 2-3 equivalents) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a rapid synthesis using microwave irradiation.
-
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium Hydroxide (33% aqueous solution)
-
Acetic Acid
-
-
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL). To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Workup: After irradiation, cool the vessel to room temperature and filter the dark solution. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[4]
-
Visualizations
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Caption: Simplified reaction pathway of the Pfitzinger synthesis.
References
Stability of 8-Aminoquinoline-4-carboxylic acid under acidic vs. basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Aminoquinoline-4-carboxylic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is generally stable under normal storage conditions (room temperature, protected from light). However, it may be susceptible to degradation under extreme pH and high temperatures.[1]
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. The presence of both a basic amino group and an acidic carboxylic acid group (pKa ≈ 4.5) suggests that the molecule's charge and reactivity will change significantly with pH.[1] Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.
Q3: What are the potential degradation pathways for this compound under hydrolytic stress?
While specific degradation pathways under forced acidic and basic conditions are not extensively documented in publicly available literature, potential degradation could involve hydrolysis of the amide bond (if present in derivatives), decarboxylation, or oxidation of the quinoline ring system. Microbial degradation studies have identified metabolites such as 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-Hydroxycoumarin-4-carboxylic acid, which may provide insights into potential chemical degradation products.[1]
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is essential for monitoring the stability of this compound. Such a method should be able to separate the intact parent compound from any potential degradation products.
Troubleshooting Guide
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| pH of the solution is too acidic or basic. | Ensure the pH of your formulation or reaction mixture is within a stable range for the compound. If possible, adjust the pH to be near-neutral. |
| Exposure to high temperatures. | Store solutions of this compound at recommended temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures during experiments. |
| Presence of oxidative agents. | If oxidation is suspected, degas solvents and consider adding antioxidants to the formulation, if compatible with the experimental design. |
| Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate expected stability trends. Note: This data is representative and not based on experimentally verified results for this specific molecule.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 10.5 (Degradant A) |
| 48 | 72.8 | 18.9 (Degradant A) | |
| 0.1 M NaOH (60 °C) | 24 | 90.5 | 6.8 (Degradant B) |
| 48 | 81.3 | 14.2 (Degradant B) | |
| 3% H₂O₂ (RT) | 24 | 95.1 | 3.2 (Degradant C) |
| Heat (80 °C) | 48 | 98.7 | 0.8 (Minor Degradants) |
| Photostability (ICH Q1B) | - | >99 | <0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Incubate the vial in a water bath at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Incubate the vial in a water bath at 60 °C.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected compound instability.
References
Technical Support Center: Pfitzinger Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conversion of isatin in the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. How can I improve it?
Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of side products. Here are some troubleshooting steps:
-
Ensure Complete Isatin Ring Opening: The initial base-catalyzed hydrolysis of the amide bond in isatin is a critical first step.[1][2] It is crucial to ensure the isatin is fully dissolved and the ring has opened to form the isatinate intermediate before adding the carbonyl compound. A visible color change from orange to pale yellow is a good indicator of this.[1]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion. Experimenting with the molar ratio of the carbonyl compound to isatin can significantly impact the yield.[3]
-
Increase Reaction Time: The reaction may require a longer duration to maximize the conversion of isatin. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
Check Purity of Reactants: Impurities in either the isatin or the carbonyl compound can interfere with the reaction and lead to lower yields. Ensure high-purity starting materials are used.
Q2: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Incomplete conversion of isatin is a common challenge. The following strategies can help drive the reaction forward:
-
Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help to consume the isatin more effectively.
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) plays a crucial role in the rate of isatin ring opening and the subsequent condensation. An optimal concentration needs to be determined for your specific substrates.
-
Extend the Reaction Time: As with low yields, allowing the reaction to proceed for a longer period, with TLC monitoring, can ensure maximum consumption of the starting material.
Q3: My reaction has produced a thick, intractable tar instead of the expected product. What causes this and how can I prevent it?
Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or polymerization of reaction intermediates.[4] High temperatures can exacerbate this problem. Here’s how to mitigate tar formation:
-
Modified Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in the base to facilitate the ring opening. Once the isatin is fully dissolved, then add the carbonyl compound.[4] This sequential addition can minimize self-condensation reactions.
-
Temperature Control: Maintain the reaction temperature as specified in the protocol and avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Slow Addition of Carbonyl Compound: Adding the carbonyl compound dropwise to the reaction mixture can help to control the reaction rate and minimize the formation of side products.
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might improve the solubility of intermediates and reduce tar formation for specific substrates.
Q4: I suspect side reactions are occurring. What are the common byproducts and how can I minimize them?
Besides tar formation, other side reactions can reduce the yield of the desired product.
-
Self-condensation of the Carbonyl Compound: Under strongly basic conditions, enolizable carbonyl compounds can undergo self-condensation (e.g., aldol condensation). Slow, dropwise addition of the carbonyl compound to the pre-formed isatinate solution can help to minimize this side reaction.
-
Decarboxylation of the Product: The desired quinoline-4-carboxylic acid product can decarboxylate at high temperatures, especially under harsh basic conditions. It is important to avoid excessive heating during the reaction and work-up.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Pfitzinger reaction?
The base, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential for the initial step of the reaction. It catalyzes the hydrolysis of the amide bond in the isatin ring, leading to the formation of a keto-acid intermediate (isatinate).[1][2] This ring-opened intermediate is then able to condense with the carbonyl compound.
Q: Which base should I use, KOH or NaOH?
Both KOH and NaOH are commonly used in the Pfitzinger reaction. The choice may depend on the specific substrates and solvent system. Potassium salts are sometimes more soluble in organic solvents than sodium salts, which could influence the reaction. It is recommended to consult the literature for your specific target molecule or to screen both bases to determine the optimal one for your reaction.
Q: Can I use a weaker base?
The Pfitzinger reaction generally requires a strong base to efficiently hydrolyze the amide bond of isatin. Using a weaker base may result in a significantly slower reaction rate or incomplete conversion.
Q: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the Pfitzinger reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of isatin and the formation of the product over time.
Q: What is a typical work-up procedure for the Pfitzinger reaction?
A common work-up procedure involves cooling the reaction mixture, removing the solvent under reduced pressure, and then adding water to dissolve the salt of the quinoline-4-carboxylic acid.[3] The aqueous solution is then washed with an organic solvent (like diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl or acetic acid) to precipitate the desired carboxylic acid product, which is then collected by filtration.[3]
Data Presentation
Table 1: Reported Yields for the Pfitzinger Reaction of Isatin with Various Ketones
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Isatin | Acetone | KOH | Modified procedure | >60% | [1] |
| Isatin | Acetophenone | 33% KOH | Ethanol, Reflux, 12-13 hrs | Excellent | [1] |
| Isatin | 1,3-Cyclohexanedione | KOH | Water/Ethanol | Low (resin formation) | [1] |
| Isatin | Biacetyl | KOH | --- | Failed (tar formation) | [1] |
| 5-Chloroisatin | 5,6-dimethoxyindanone | KOH | Ethanol, 16 hrs | 36% | [1] |
| 5-Chloroisatin | 5,6-dimethoxyindanone | HCl | Acetic Acid, 75°C | 86% | [1] |
| Isatin | Acetylpyrazine | KOH | --- | ~41% | [1] |
Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and work-up procedures.[1]
Experimental Protocols
Representative Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[1]
Materials:
-
Isatin (5.0 g)
-
Potassium hydroxide (KOH) pellets (10 g)
-
95% Ethanol (approx. 30 mL)
-
Acetophenone (approx. 4.1 mL)
-
Hydrochloric acid (1 M) or Acetic acid
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.[1]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise using a dropping funnel.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-13 hours. Monitor the reaction for completion using TLC.[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1 M HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizations
Pfitzinger Reaction Mechanism
Caption: The reaction mechanism of the Pfitzinger reaction.
General Experimental Workflow
Caption: A general workflow for the Pfitzinger reaction.
Troubleshooting Logic for Low Isatin Conversion
Caption: A troubleshooting guide for low isatin conversion.
References
Technical Support Center: Catalyst Selection for the Doebner Reaction with Electron-Deficient Anilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Doebner reaction, particularly with electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component chemical reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] A variation of this is the Doebner-Miller reaction, which uses an aniline and α,β-unsaturated carbonyl compounds to produce quinolines.[1][3]
Q2: Why are electron-deficient anilines problematic substrates in the Doebner reaction?
Electron-deficient anilines, which have electron-withdrawing groups on the aromatic ring, exhibit reduced nucleophilicity.[3][4] This decreased reactivity of the nitrogen atom's lone pair of electrons makes the initial condensation step with the aldehyde more difficult, often leading to low yields under conventional reaction conditions.[1][3][5][6]
Q3: What are the typical catalysts used for the Doebner reaction?
The Doebner reaction is generally catalyzed by acids. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[3] The choice of catalyst is crucial and can significantly influence the reaction's efficiency and yield, especially with challenging substrates.[3]
Q4: Are there specific catalysts recommended for electron-deficient anilines?
Yes, for electron-deficient anilines, Lewis acids have shown particular promise. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) have been successfully used to promote the reaction and achieve good yields.[5][6][7]
Q5: What are common side reactions observed in the Doebner reaction?
A notable side reaction, particularly with electron-deficient anilines, is the reduction of the intermediate imine (formed from the aniline and aldehyde) by the dihydroquinoline intermediate. This leads to the formation of a benzylamine byproduct, which reduces the yield of the desired oxidized quinoline product.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when performing the Doebner reaction with electron-deficient anilines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low Reactivity of Aniline: Electron-withdrawing groups decrease the nucleophilicity of the aniline.[1][3] | - Switch to a more effective Lewis acid catalyst such as BF₃·THF.[5][6] - Increase the reaction temperature; a temperature of at least 65°C may be necessary for good yields.[1] |
| Suboptimal Catalyst Choice: The selected acid catalyst may not be sufficiently active for the specific substrate. | - Screen a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, SnCl₄) to identify the most effective one.[3] | |
| Incorrect Reaction Conditions: Temperature, solvent, and reaction time may not be optimized. | - Acetonitrile (MeCN) has been shown to be an effective solvent.[1][3] - Gradually increase the reaction temperature, monitoring for decomposition.[1] - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Formation of Significant Byproducts | Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.[1] | - Implement the slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline and aldehyde. This can help control the reaction rate and minimize side product formation.[7] |
| Polymerization of Aldehyde: Aldehydes can be prone to acid-catalyzed polymerization. | - Consider using a biphasic reaction medium to sequester the aldehyde and reduce polymerization.[8] | |
| Difficulty in Product Isolation/Purification | Inefficient Workup: Product loss can occur during extraction and purification steps.[1] | - Optimize the pH during the aqueous workup to ensure the quinoline-4-carboxylic acid is in a form that is readily extractable into the organic phase. - Employ standard purification techniques such as recrystallization or column chromatography to isolate the final product.[1] |
Data Presentation: Catalyst and Solvent Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the impact of catalyst and solvent choice on the reaction yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (1.0) | EtOH | Reflux | Low |
| 2 | Sc(OTf)₃ (0.2) | MeCN | 65 | Moderate |
| 3 | BF₃·OEt₂ (0.5) | MeCN | 65 | Good |
| 4 | BF₃·THF (0.5) | MeCN | 65 | High |
| 5 | BF₃·THF (0.28) | MeCN | 65 | Good |
| 6 | No Catalyst | MeCN | 65 | No Reaction |
This data is illustrative and compiled from findings suggesting the superiority of Lewis acids, particularly BF₃ complexes, in acetonitrile for the Doebner reaction with electron-deficient anilines.[5][6]
Experimental Protocols
Detailed Methodology for Doebner Reaction with an Electron-Deficient Aniline using BF₃·THF Catalyst
This protocol is adapted from a successful synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[1][5]
Materials:
-
Substituted electron-deficient aniline (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Pyruvic acid (0.56 - 1.2 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 - 0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Stirring: Stir the reaction mixture at 65°C for 10 minutes.[1]
-
Preparation of Pyruvic Acid Solution: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.
-
Slow Addition: Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.[1]
-
Reaction Progression: Continue to heat the reaction mixture at 65°C for an additional 21 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: General experimental workflow for the Doebner reaction.
Caption: Troubleshooting decision tree for the Doebner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 8-Aminoquinoline-4-carboxylic acid and 8-Hydroxyquinoline-4-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the synthesis of novel compounds. Quinoline derivatives, in particular, are foundational scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of two key building blocks: 8-Aminoquinoline-4-carboxylic acid and 8-Hydroxyquinoline-4-carboxylic acid. The comparison focuses on their synthesis, physicochemical properties, and functional performance in synthetic applications, supported by experimental data and protocols.
Physicochemical and Structural Properties
The primary difference between these two molecules lies in the substituent at the 8-position: an amino (-NH₂) group versus a hydroxyl (-OH) group. This single change significantly alters the electronic and steric properties, dictating their reactivity and suitability for different synthetic strategies.
| Property | This compound | 8-Hydroxyquinoline-4-carboxylic acid |
| Molecular Formula | C₁₀H₈N₂O₂[1][2] | C₁₀H₇NO₃[3] |
| Molecular Weight | 188.18 g/mol [2] | 189.17 g/mol [3] |
| Appearance | Pale yellow solid[4] | White to cream-colored crystalline powder[5] |
| Key Functional Groups | Primary amine, Carboxylic acid, Quinoline N | Phenolic hydroxyl, Carboxylic acid, Quinoline N |
| Primary Reactivity | Nucleophilic amine (for amidation, alkylation), Directing group for C-H activation[6] | Bidentate (N,O) chelation of metals, Phenolic reactions[3][7] |
| Predicted LogP | 1.52[2] | N/A |
| Hydrogen Bond Donors | 2[2] | N/A |
| Hydrogen Bond Acceptors | 3[2] | N/A |
Performance in Synthetic Applications
The choice between these two reagents is primarily dictated by the desired subsequent reaction and the target molecule's final structure.
This compound: A Directing Group and Nucleophile
The 8-aminoquinoline moiety is a powerful bidentate directing group, widely used in transition-metal-catalyzed C-H bond functionalization.[6] The nitrogen of the amino group and the quinoline nitrogen coordinate to a metal center, enabling selective and efficient transformations at otherwise unreactive C-H bonds. The carboxylic acid at the 4-position offers a handle for further derivatization or can be a key pharmacophore element.
Key Applications:
-
Directed C-H Functionalization: Serves as a robust directing group for reactions like arylation, alkylation, and amination.[6]
-
Amide Synthesis: The primary amino group is readily available for standard amide coupling reactions, allowing for the extension of the molecule and the synthesis of complex libraries.
-
Pharmaceutical Scaffolding: The core structure is found in compounds with potential antimalarial, antifungal, and anticancer properties.[6]
8-Hydroxyquinoline-4-carboxylic acid: A Premier Chelating Agent
The 8-hydroxyquinoline ("oxine") scaffold is a classic and highly effective chelating agent for a vast range of metal ions.[7][8] The hydroxyl group and the quinoline nitrogen form stable five-membered rings with metals.[7][8] This property is central to its use in analytical chemistry, materials science, and pharmacology.
Key Applications:
-
Metal Complex Synthesis: Forms stable complexes with numerous metal ions, which is fundamental to its biological and chemical applications.[3] These complexes have applications as fungicides, neuroprotective agents, and in radiopharmaceuticals.[3][7]
-
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.[3]
-
Pharmaceuticals: The chelating properties are exploited in drug formulations targeting diseases related to metal ion imbalance.[3] It has demonstrated antimicrobial and antioxidant activities.[3]
// Edges start -> decision [color="#5F6368"]; decision -> amino [label=" C-H Functionalization or\n Amide Coupling Required", color="#5F6368"]; decision -> hydroxy [label=" Metal Chelation or\n Phenolic Derivatization Required", color="#5F6368"]; amino -> app_amino [style=dashed, color="#202124"]; hydroxy -> app_hydroxy [style=dashed, color="#202124"]; } dot Decision workflow for selecting a quinoline-4-carboxylic acid derivative.
Synthesis Protocols
The synthetic accessibility of these compounds is a key consideration for their practical use. While various methods exist, common routes are presented below.
Protocol 1: Synthesis of this compound
A prevalent method for synthesizing the quinoline-4-carboxylic acid core is the Pfitzinger reaction .[6] This involves the condensation of an isatin derivative with a carbonyl compound.
-
Reactants: Substituted isatin and an appropriate α-methylene ketone or aldehyde.
-
Conditions: Typically performed under basic conditions (e.g., potassium hydroxide).
-
General Procedure:
-
Dissolve the isatin derivative in an aqueous or alcoholic solution of a strong base.
-
Add the carbonyl compound to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and acidify to precipitate the crude product.
-
Purify the product by recrystallization.
-
An alternative approach is the Doebner reaction , which involves reacting an aniline, an aldehyde, and pyruvic acid.[9] This three-component reaction can be advantageous for creating substituted quinolines.[9][10]
-
Reactants: Aniline derivative (e.g., m-phenylenediamine derivative), an aldehyde, and pyruvic acid.
-
Conditions: Often catalyzed by a Lewis acid like BF₃·THF in a solvent such as acetonitrile, followed by heating.[9]
-
General Procedure:
-
Combine the aniline and aldehyde in the solvent with the catalyst.
-
Stir the mixture, sometimes with initial heating.
-
Add pyruvic acid (often dropwise) to the reaction mixture.
-
Heat the mixture to reflux for an extended period (e.g., 20-24 hours).
-
After cooling, perform an aqueous workup and isolate the product.
-
Protocol 2: Synthesis of 8-Hydroxyquinoline-4-carboxylic acid
The synthesis of 8-hydroxyquinolines often utilizes the Skraup synthesis or the Friedländer annulation .[7]
-
Reactants (Skraup-type): A 2-aminophenol derivative, glycerol, an oxidizing agent (like o-nitrophenol), and concentrated sulfuric acid.[11]
-
Conditions: The reaction is strongly exothermic and requires careful temperature control, typically heating to around 130-140°C.[11]
-
General Procedure:
-
Carefully add concentrated sulfuric acid to glycerol with stirring.
-
Add the 2-aminophenol and the oxidizing agent to the mixture.
-
Heat the reaction pot, controlling the exothermic reaction.
-
After the main reaction subsides, maintain the temperature for several hours to complete the cyclization.
-
Cool the mixture and pour it into a large volume of water.
-
Neutralize the solution (e.g., with NaOH) to precipitate the product.[11]
-
Purify by recrystallization or sublimation.
-
Additionally, 8-hydroxyquinolines can be synthesized from 8-aminoquinolines via a diazotization reaction followed by hydrolysis.[7][12]
Conclusion
Both this compound and 8-Hydroxyquinoline-4-carboxylic acid are valuable, versatile building blocks in chemical synthesis. Their performance is not a matter of superiority but of suitability for a specific synthetic purpose.
-
Choose this compound when the goal is to leverage its potent directing group capabilities for C-H functionalization or when the primary amine is needed as a nucleophilic handle for building larger molecules through amide linkages.
-
Choose 8-Hydroxyquinoline-4-carboxylic acid when the primary application involves metal ion chelation, such as in the development of metal-based drugs, fluorescent sensors, or analytical reagents. Its phenolic nature also allows for a different set of derivatization reactions compared to the amino analogue.
The selection between these two compounds should be a strategic decision based on the desired reaction pathway and the functional requirements of the final target molecule.
References
- 1. This compound | C10H8N2O2 | CID 14226198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 8-Hydroxyquinoline-4-carboxylic acid | 55698-67-4 [smolecule.com]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. autechindustry.com [autechindustry.com]
- 6. Buy this compound (EVT-392730) | 121689-23-4 [evitachem.com]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Reaction
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of quinoline derivatives is, therefore, of paramount importance. Among the classical methods, the Pfitzinger and Doebner reactions are two of the most established routes to quinoline-4-carboxylic acids. This guide provides an objective comparison of these two reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Pfitzinger vs. Doebner Reaction
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Reactants | Isatin (or its derivatives), a carbonyl compound with an α-methylene group | Aniline (or its derivatives), an aldehyde, and pyruvic acid |
| Product | Substituted quinoline-4-carboxylic acids | Substituted quinoline-4-carboxylic acids |
| Catalyst/Conditions | Strong base (e.g., KOH, NaOH) | Typically acid-catalyzed (Brønsted or Lewis acids) |
| Key Intermediates | Keto-acid, enamine | Schiff base, Michael adduct |
| Primary Advantages | Good for synthesizing quinolines with substituents at the 2- and 3-positions. | A one-pot, three-component reaction. |
| Primary Limitations | Use of strong bases can be harsh on sensitive functional groups; potential for tar formation. | Traditionally low yields with electron-deficient anilines. |
Reaction Mechanisms
The Pfitzinger and Doebner reactions proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid core.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.
Caption: Mechanism of the Pfitzinger reaction.
Doebner Reaction Mechanism
The Doebner reaction is a three-component reaction that commences with the condensation of an aniline and an aldehyde to form a Schiff base (an N-arylimine). Pyruvic acid then adds to this imine, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Finally, oxidation of the dihydroquinoline intermediate affords the aromatic quinoline product.
Caption: Mechanism of the Doebner reaction.
Performance Comparison: A Data-Driven Analysis
The choice between the Pfitzinger and Doebner reactions often comes down to the specific substrates being used and the desired substitution pattern on the quinoline ring. The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions.
Pfitzinger Reaction: Selected Yields
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 h | ~60-70 | |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 h | 36 | |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86 | |
| Isatin | Acetylpyrazine | KOH | - | - | ~41 | |
| Isatin | Biacetyl | KOH | - | - | Failed (tar) |
Doebner Reaction: Selected Yields
| Aniline Derivative | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | Iron(III) triflate | Ethanol | 3 h | 85 | |
| Aniline | 2-Nitrobenzaldehyde | TFA | Ethanol | 12 h | Low | |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 h | 82 | |
| Aniline | Benzaldehyde | None (conventional) | Ethanol (reflux) | - | Low |
Substrate Scope and Limitations
Pfitzinger Reaction
The Pfitzinger reaction is versatile for creating 2,3-disubstituted quinoline-4-carboxylic acids. A variety of ketones and aldehydes with α-methylene groups can be employed. However, the reaction's reliance on strong basic conditions can be detrimental to substrates with base-sensitive functional groups. A significant drawback is the potential for tar formation, especially with certain carbonyl compounds like biacetyl.
Doebner Reaction
The Doebner reaction offers the advantage of being a one-pot, three-component synthesis. It is applicable to a wide range of anilines and aldehydes. A notable limitation of the traditional Doebner reaction is the low yields obtained when using anilines bearing strong electron-withdrawing groups, due to their reduced nucleophilicity. However, modified procedures, such as the "Doebner hydrogen-transfer reaction," have been developed to improve yields for these challenging substrates.
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylquinoline-4-carboxylic acid via both the Pfitzinger and Doebner reactions are provided below.
Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is adapted from a representative procedure.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes until the color changes from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Navigating the Landscape of Quinoline Synthesis: A Comparative Guide to Alternatives to the Pfitzinger Reaction
For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. While the Pfitzinger synthesis has long been a staple for constructing this privileged heterocycle, its limitations have spurred the development of a diverse array of alternative methods. This guide provides a comprehensive comparison of the most prominent alternatives, offering a side-by-side analysis of their performance, supported by experimental data and detailed protocols to inform the selection of the optimal synthetic route for a given research objective.
The classical Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, provides a straightforward route to quinoline-4-carboxylic acids.[1][2] However, the often harsh reaction conditions and limitations in substrate scope have driven the exploration of more versatile and efficient synthetic strategies. This guide delves into the key characteristics of several noteworthy alternatives: the Friedländer, Combes, Doebner-von Miller, Conrad-Limpach, Gould-Jacobs, Skraup, Niementowski, and Camps syntheses.
A Comparative Overview of Quinoline Synthesis Methods
The choice of a synthetic route to a desired quinoline derivative is a critical decision, influenced by factors such as the desired substitution pattern, the availability and functional group tolerance of the starting materials, and the desired reaction efficiency. The following table provides a high-level comparison of the key features of the Pfitzinger synthesis and its principal alternatives.
| Synthesis Method | Starting Materials | Typical Products | Reaction Conditions | Reported Yields |
| Pfitzinger Synthesis | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | Basic (e.g., KOH), Reflux | 60-85% |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Substituted quinolines | Acidic or basic catalysis, often at elevated temperatures | 58-100%[3] |
| Combes Synthesis | Arylamine, β-Diketone | 2,4-Disubstituted quinolines | Acid-catalyzed (e.g., H₂SO₄), Heat | Good to excellent |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinolines | Acid-catalyzed (e.g., HCl, Lewis acids), Heat | ~60-70% |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines | High temperature (ca. 250 °C), often in high-boiling solvents | Up to 95%[4] |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate ester | 4-Hydroxyquinoline derivatives | High temperature (>250 °C) or microwave irradiation | 37-47% (microwave) |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent, Sulfuric acid | Unsubstituted or substituted quinolines | Harsh, exothermic, acidic conditions | 84-91%[5] |
| Niementowski Synthesis | Anthranilic acid, Ketone or aldehyde | γ-Hydroxyquinoline derivatives | High temperature (120-200 °C) | Often minimal to moderate |
| Camps Cyclization | o-Acylaminoacetophenone | Hydroxyquinolines | Basic (e.g., NaOH) | Varies depending on substrate |
Detailed Experimental Protocols for Key Alternative Syntheses
To provide a practical resource for laboratory application, the following section outlines detailed experimental protocols for several of the most widely employed alternative quinoline syntheses.
Friedländer Synthesis of 2-Phenylquinoline
The Friedländer synthesis offers a versatile and direct route to a wide range of substituted quinolines.[6] This protocol details a catalyst-free approach in water, highlighting a greener alternative to traditional methods.[7]
Experimental Protocol:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in water (5 mL).
-
Heat the mixture at 70°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford the pure 2-phenylquinoline.
This method has been shown to provide excellent yields, often exceeding 90%, for a variety of ketones.[7]
Combes Synthesis of 2,4-Dimethylquinoline
The Combes synthesis is particularly useful for the preparation of 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[8][9]
Experimental Protocol:
-
To a stirred solution of aniline (1.0 eq) in a suitable solvent, add acetylacetone (1.1 eq).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This reaction, a modification of the Skraup synthesis, allows for the synthesis of substituted quinolines using α,β-unsaturated aldehydes or ketones.[10][11]
Experimental Protocol:
-
In a flask equipped with a reflux condenser, dissolve aniline (1.0 eq) in aqueous hydrochloric acid.
-
Heat the solution to reflux and slowly add crotonaldehyde (1.2 eq). The slow addition helps to control the exothermic reaction and minimize polymerization.
-
After the addition is complete, continue to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-methylquinoline.
Conrad-Limpach Synthesis of 4-Hydroxyquinoline
The Conrad-Limpach synthesis is a two-step process that provides access to 4-hydroxyquinolines.[2][4] The initial condensation is followed by a high-temperature cyclization.
Experimental Protocol: Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at a moderate temperature (e.g., 100-140 °C) for 1-2 hours.
-
Remove the ethanol formed during the reaction by distillation.
-
The crude β-aminoacrylate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to approximately 250 °C.
-
Slowly add the crude β-aminoacrylate from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline
The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines and their derivatives, often with high yields.[12][13] Modern adaptations utilizing microwave irradiation can significantly reduce reaction times.
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction, cool the vial to room temperature.
-
The product often precipitates upon cooling.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol or acetonitrile).
-
The resulting ester can be saponified with a base and then decarboxylated by heating to yield 4-hydroxyquinoline.
Skraup Synthesis of Quinoline
The Skraup synthesis is a classic and powerful method for preparing the parent quinoline ring, though it is known for its vigorous and potentially hazardous nature.[14][15] The use of a moderator like ferrous sulfate is crucial for controlling the reaction.
Experimental Protocol:
-
In a large, robust flask equipped with a wide-bore reflux condenser, carefully combine aniline (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent such as nitrobenzene (1.2 eq).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the rate.
-
Once the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
After cooling, dilute the mixture with water and steam distill to isolate the quinoline.
-
The crude quinoline is then purified by further distillation.
Classification of Quinoline Syntheses
The various methods for quinoline synthesis can be broadly classified based on the nature of the bond-forming reactions and the key intermediates involved. The following diagram illustrates a logical relationship between these synthetic pathways.
Caption: A diagram illustrating the classification of quinoline synthesis methods.
Conclusion
The synthesis of the quinoline nucleus is a mature field of organic chemistry, yet the demand for novel derivatives with tailored properties continues to drive innovation. While the Pfitzinger synthesis remains a valuable tool, the array of alternative methods provides chemists with a powerful and versatile toolkit. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the comparative advantages and limitations of each method, as detailed in this guide, researchers can make more informed decisions to efficiently access the diverse and medicinally important world of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Niementowski Quinoline Synthesis [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
8-Aminoquinoline as a Directing Group: A Comparative Guide for C-H Functionalization
In the landscape of modern synthetic organic chemistry, the strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a powerful tool for the efficient construction of complex molecules. This approach offers a more atom-economical and streamlined alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. Central to the success of directed C-H activation is the choice of the directing group, an auxiliary that chelates to a metal catalyst and positions it in proximity to a specific C-H bond. Among the plethora of directing groups developed, 8-aminoquinoline (AQ) has established itself as a highly effective and versatile bidentate directing group, particularly in palladium-catalyzed transformations.[1][2]
This guide provides a comprehensive comparison of 8-aminoquinoline with other commonly employed directing group auxiliaries. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a directing group for their synthetic endeavors. The comparison focuses on performance in palladium-catalyzed C-H arylation reactions, a widely utilized transformation in medicinal chemistry and materials science.
Performance Comparison of Directing Groups
The effectiveness of a directing group is a confluence of factors including its coordinating ability, the stability of the resulting metallacycle, and the ease of its eventual removal. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, a comprehensive study on the relative strength of common directing groups in palladium-catalyzed aromatic C-H activation provides a valuable framework for qualitative assessment.[3] The following table summarizes the relative directing ability of 8-aminoquinoline in comparison to other notable directing groups.
| Directing Group Auxiliary | Structure | Relative Directing Strength (Qualitative) | Key Advantages | Key Limitations |
| 8-Aminoquinoline (AQ) | Very Strong | Highly effective for a broad range of substrates and transformations. Forms a stable 5-membered palladacycle.[1] | Can be challenging to remove, often requiring harsh conditions.[4] | |
| Picolinamide (PA) | Strong | Generally easier to remove than 8-aminoquinoline.[5][6][7] Effective in various metal-catalyzed reactions.[7] | May be less effective for certain challenging substrates compared to 8-aminoquinoline. | |
| 2-Pyridinyl | Strong | Widely used and commercially available. | Can lead to catalyst inhibition in some cases. | |
| N-Methoxybenzamide | ![]() | Moderate | Readily prepared from corresponding carboxylic acids. | Weaker directing ability compared to bidentate systems. |
| Thioamide | Moderate | Can be a useful directing group for specific transformations.[8] | Limited scope compared to more established directing groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of C-H functionalization strategies. Below are representative protocols for the palladium-catalyzed ortho-arylation of a benzamide substrate using 8-aminoquinoline and picolinamide as directing groups, as well as the subsequent removal of these auxiliaries.
Palladium-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzamide
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
Aryl iodide (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or 1,4-Dioxane (solvent)
Procedure:
-
To an oven-dried reaction vessel, add N-(quinolin-8-yl)benzamide, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Palladium-Catalyzed C-H Arylation of N-(pyridin-2-yl)benzamide
Materials:
-
N-(pyridin-2-yl)benzamide (1.0 equiv)
-
Aryl iodide (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (20-30 mol%)
-
Toluene or 1,4-Dioxane (solvent)
Procedure:
-
To an oven-dried reaction vessel, add N-(pyridin-2-yl)benzamide, aryl iodide, Pd(OAc)₂, K₂CO₃, and PivOH.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Work-up and purification are performed as described for the 8-aminoquinoline directed reaction.
Removal of the 8-Aminoquinoline Directing Group
Acidic Hydrolysis:
-
Dissolve the 8-aminoquinoline amide in a suitable solvent (e.g., ethanol, dioxane).
-
Add a concentrated acid (e.g., HCl, H₂SO₄) and heat the mixture to reflux (typically 100-110 °C) for 12-48 hours.
-
Cool the reaction, neutralize with a base, and extract the product.
Oxidative Cleavage: A milder alternative involves ozonolysis to form an N-acyl-N-nitroso intermediate, which is more readily cleaved.[4]
Removal of the Picolinamide Directing Group
Basic Hydrolysis:
-
Dissolve the picolinamide in a solvent mixture (e.g., methanol/water).
-
Add an excess of a strong base (e.g., NaOH, KOH) and heat to reflux for 4-12 hours.
-
Cool the reaction, acidify, and extract the carboxylic acid product.
Ni-Catalyzed Cleavage: An efficient nickel-catalyzed method for the cleavage of picolinamides has also been developed, offering a milder alternative to harsh hydrolytic conditions.[5]
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in directing group-assisted C-H activation, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the catalytic cycle.
Caption: General experimental workflow for directing group-assisted C-H functionalization.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Conclusion
The 8-aminoquinoline directing group stands out as a highly robust and effective auxiliary for a wide range of C-H functionalization reactions, particularly in palladium-catalyzed arylations. Its strong coordinating ability ensures high efficiency and selectivity. However, the choice of a directing group is ultimately substrate and reaction-dependent. For substrates sensitive to harsh removal conditions, other auxiliaries like picolinamide may offer a more practical alternative. This guide provides a foundational understanding to aid researchers in navigating the selection process for these powerful synthetic tools, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Pd-catalyzed C–H arylation of benzothioamides with boronic acids using thioamides as directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 8-Aminoquinoline-4-Carboxylic Acid Derivatives and Chloroquine in Antimalarial Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against malaria, a parasitic disease that continues to pose a significant global health threat, the quest for novel and effective antimalarial agents is paramount. This guide provides a detailed comparison of the antimalarial efficacy of emerging 8-Aminoquinoline-4-carboxylic acid derivatives against the long-standing conventional drug, chloroquine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Efficacy: A Head-to-Head Comparison
The antimalarial potency of this compound derivatives and chloroquine has been evaluated through rigorous in vitro and in vivo studies. The following tables summarize the key efficacy data, providing a clear comparison of their activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, as well as their performance in murine malaria models.
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Citation |
| 8-Aminoquinoline Derivatives | |||
| Quinoline-4-carboxamide Analog | NF54 (CQ-sensitive) | - | [1] |
| Quinoline-4-carboxamide Analog | K1 (CQ-resistant) | - | [1] |
| 8-Aminoquinoline-Uracil Metal Complexes | K1 (CQ-resistant) | 100,000-1,000,000 µg/mL | [2] |
| Chloroquine | |||
| Chloroquine | 3D7 (CQ-sensitive) | 16.27 ± 3.73 | [3] |
| Chloroquine | K1 (CQ-resistant) | 379.83 ± 54.62 | [3] |
| Chloroquine | K1 (CQ-resistant) | 275 ± 12.5 | [4] |
Table 1: In Vitro Antiplasmodial Activity. IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. A lower IC50 value indicates higher potency.
| Compound/Drug | Animal Model | ED90 (mg/kg) | Citation |
| 8-Aminoquinoline Derivatives | |||
| Quinoline-4-carboxamide Analog | P. berghei infected mice | - | [1] |
| Chloroquine | |||
| Chloroquine | P. berghei infected mice | 15 (4-day i.p.) | [5] |
Table 2: In Vivo Antimalarial Efficacy. ED90 values represent the effective dose required to suppress parasitemia by 90%. A lower ED90 value indicates higher in vivo efficacy.
Experimental Protocols
To ensure a standardized and reproducible assessment of antimalarial efficacy, specific experimental protocols are employed. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds and standard drugs (e.g., chloroquine) are serially diluted in complete culture medium in a 96-well microtiter plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. Subsequently, SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
In Vivo Antimalarial Efficacy Assay (Peter's 4-Day Suppressive Test)
This assay evaluates the in vivo efficacy of a compound in a murine malaria model.
-
Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.
-
Drug Administration: The test compounds and chloroquine are administered orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The ED90 value is then determined from the dose-response curve.
Mechanisms of Action: Visualizing the Pathways
The disparate mechanisms of action between 8-aminoquinoline derivatives and chloroquine are crucial for understanding their efficacy profiles, particularly against resistant strains.
Caption: Mechanism of action of Chloroquine.
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the malaria parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, chloroquine leads to the accumulation of toxic free heme, ultimately causing parasite death.
Caption: Mechanism of action of 8-Aminoquinolines.
In contrast, many 8-aminoquinoline derivatives are believed to exert their antimalarial effect through a different mechanism. Following metabolic activation, these compounds generate reactive oxygen species (ROS), which induce oxidative stress within the parasite, leading to damage of essential biomolecules and ultimately, cell death. This distinct mechanism may explain their activity against chloroquine-resistant parasites.
Conclusion
The data presented in this guide highlights the potential of this compound derivatives as a promising class of antimalarial compounds. While chloroquine remains a benchmark, its efficacy is severely compromised by widespread resistance. The novel mechanisms of action and potent activity of the new derivatives, particularly against resistant strains, underscore their importance in the drug development pipeline. Further research and clinical evaluation are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 8-Aminoquinoline Derivatives
For researchers, scientists, and drug development professionals, the 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry. Renowned for its critical role in combating relapsing malaria, this versatile core is also a burgeoning platform for the development of novel anticancer and antimicrobial agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 8-aminoquinoline derivatives across these therapeutic areas, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
The biological activity of 8-aminoquinoline derivatives is exquisitely sensitive to structural modifications. The strategic placement of substituents on the quinoline ring and alterations to the crucial amino side chain at the 8-position can dramatically influence efficacy, selectivity, and metabolic stability. Understanding these intricate relationships is paramount for optimizing therapeutic indices and overcoming challenges such as drug resistance and toxicity.
Antimalarial Activity: Targeting the Persistent Threat
8-Aminoquinolines are indispensable in the fight against malaria, particularly due to their unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease.[1] The prototypical drug, primaquine, and its successor, tafenoquine, are cornerstones of radical cure therapy.[1] Their mechanism of action is believed to involve metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), inducing oxidative stress within the parasite.[2]
Key Structure-Activity Relationships for Antimalarial Activity
The antimalarial potency of 8-aminoquinolines is governed by several key structural features:
-
The Quinoline Core: The integrity of the quinoline ring system is essential for activity.
-
The 6-Methoxy Group: The presence of a methoxy group at the 6-position is crucial for antimalarial efficacy. Its replacement with an ethoxy group reduces activity, while substitution with a methyl group leads to a loss of activity.[3] Introduction of a halogen at this position can increase toxicity.[3]
-
The 8-Amino Side Chain: The nature of the alkylamino side chain at the 8-position is a critical determinant of both activity and toxicity.
-
Terminal Amino Group: A primary terminal amino group, as seen in primaquine, is associated with a better therapeutic index (maximum activity and less toxicity) compared to a tertiary amino group, found in pamaquine, which exhibits increased toxicity.[3][4]
-
Side Chain Length: A pentyl (5-carbon) side chain is generally considered optimal for activity.[3]
-
-
Substitutions on the Quinoline Ring: Modifications at other positions of the quinoline ring can modulate activity and pharmacokinetic properties. For instance, the introduction of a 5-phenoxy group in tafenoquine contributes to its significantly longer half-life compared to primaquine.[1]
dot
Comparative Antimalarial Activity Data
The following table summarizes the in vitro antiplasmodial activity of selected 8-aminoquinoline derivatives against different strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Primaquine | D6 | 1200 ± 200 | [1] |
| Primaquine | W2 | 1300 ± 200 | [1] |
| Tafenoquine (WR 238605) | D6 | 80 ± 20 | [1] |
| Tafenoquine (WR 238605) | W2 | 90 ± 20 | [1] |
| WR 249420 | Multiple | 50 - 100 | [5] |
| WR 251855 | Multiple | 50 - 100 | [5] |
| WR 266848 | Multiple | 50 - 100 | [5] |
| WR 268499 | Multiple | 50 - 100 | [5] |
| WR 268658 | Multiple | 50 - 100 | [5] |
| WR 242511 | Multiple | 50 - 100 | [5] |
Anticancer Activity: A New Frontier
The 8-aminoquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] Derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action are multifaceted and include the inhibition of topoisomerase IIα and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Key Structure-Activity Relationships for Anticancer Activity
While the SAR for anticancer 8-aminoquinolines is still being extensively explored, several key trends have been identified:
-
Hybrid Molecules: The conjugation of the 8-aminoquinoline core with other pharmacophores, such as 1,2,3-triazoles, has been shown to enhance anticancer activity.[2]
-
Metal Complexation: 8-Aminoquinoline derivatives can act as metal chelators, and their metal complexes have shown significant cytotoxic effects.[6]
-
Side Chain Modifications: Alterations to the side chain at the 8-position can influence the mechanism of action and cytotoxic potency.
dot
Comparative Anticancer Activity Data
The following table presents the cytotoxic activity of representative 8-aminoquinoline derivatives against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Comparator(s) | Reference |
| 8-AQ glycoconjugate 17 | HCT 116 (colon) | 116.4 ± 5.9 | Doxorubicin, Cisplatin | [7] |
| 8-AQ glycoconjugate 17 | MCF-7 (breast) | 78.1 ± 9.3 | Doxorubicin, Cisplatin | [7] |
| 8-Hydroxyquinoline | HCT 116 (colon) | 9.33 ± 0.22 | Doxorubicin | [7] |
| Doxorubicin | HCT 116 (colon) | 5.6 ± 0.1 | 8-Aminoquinoline derivatives | [7] |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.[1]
Principle: The SYBR Green I dye intercalates with parasitic DNA. The resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.[1]
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.[1]
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds.[1]
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.[1]
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. After thawing, 100 µL of lysis buffer containing SYBR Green I is added to each well.[1]
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[1]
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and background (uninfected red blood cells). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]
dot
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-aminoquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 4. 8 aminoquinolines | PPT [slideshare.net]
- 5. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline Synthesis: Skraup, Doebner-Von Miller, and Friedlander Methods
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. The choice of synthetic strategy for constructing this vital heterocyclic system is critical and depends on factors such as desired substitution patterns, availability of starting materials, and reaction scalability. This guide provides an objective comparison of three classical and widely utilized methods for quinoline synthesis: the Skraup, Doebner-Von Miller, and Friedlander reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable method for specific synthetic challenges.
At a Glance: A Comparative Overview
The Skraup, Doebner-Von Miller, and Friedlander syntheses each offer distinct advantages and disadvantages in the preparation of quinolines. The Skraup and Doebner-Von Miller reactions are foundational methods for synthesizing simple, often alkyl-substituted quinolines, though they are characterized by harsh reaction conditions.[1] In contrast, the Friedlander synthesis provides a milder and more versatile route to polysubstituted quinolines, with its primary limitation being the accessibility of the requisite starting materials.[1]
| Feature | Skraup Synthesis | Doebner-Von Miller Synthesis | Friedlander Synthesis |
| Reactants | Aniline (or derivative), glycerol, oxidizing agent | Aniline (or derivative), α,β-unsaturated aldehyde or ketone | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group |
| Key Reagents/Conditions | Concentrated H₂SO₄, heat | Acid catalyst (e.g., HCl, H₂SO₄), heat | Acid or base catalyst, heat |
| General Product | Unsubstituted or substituted quinolines | 2- and/or 4-substituted quinolines | Polysubstituted quinolines |
| Key Advantages | Utilizes simple, readily available starting materials; effective for the synthesis of the parent quinoline.[1] | Broader scope for substituted quinolines compared to the Skraup synthesis.[1] | Generally high yields, good regioselectivity, and milder reaction conditions.[1][2] |
| Key Limitations | Harsh, often exothermic and potentially violent reaction conditions; yields can be low for certain substituted anilines.[1][2] | Potential for side reactions such as polymerization; regioselectivity can be an issue.[1] | Limited availability of the 2-aminoaryl aldehyde or ketone starting materials.[2] |
Quantitative Analysis of Reaction Yields
The following tables summarize reported yields for the synthesis of various quinoline derivatives using the Skraup, Doebner-Von Miller, and Friedlander methods. These data provide a comparative snapshot of the efficiency of each reaction under specific conditions.
Table 1: Yields for the Skraup Synthesis
| Aniline Derivative | Product | Oxidizing Agent | Yield (%) |
| Aniline | Quinoline | Nitrobenzene | 84-91% |
| p-Toluidine | 6-Methylquinoline | Arsenic Pentoxide | ~70% |
| p-Anisidine | 6-Methoxyquinoline | Arsenic Pentoxide | ~65% |
| p-Chloroaniline | 6-Chloroquinoline | Arsenic Pentoxide | ~75% |
Table 2: Yields for the Doebner-Von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline | ~70% |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | ~60% |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~75% |
| p-Anisidine | Crotonaldehyde | 6-Methoxy-2-methylquinoline | ~70% |
Table 3: Yields for the Friedlander Synthesis
| 2-Aminoaryl Aldehyde/Ketone | Carbonyl Compound | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | 70-80% |
| 2-Aminobenzaldehyde | Acetophenone | 2-Phenylquinoline | ~85% |
| 2-Aminoacetophenone | Acetone | 2,4-Dimethylquinoline | ~90% |
| 2-Aminobenzophenone | Ethyl acetoacetate | 2-Phenyl-4-carbethoxyquinoline | ~88% |
Reaction Mechanisms and Logical Relationships
The divergent pathways of the Skraup, Doebner-Von Miller, and Friedlander syntheses are central to their differing outcomes and applications.
Skraup Synthesis
The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type conjugate addition of the aniline to acrolein. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the final quinoline product.[3]
Caption: Workflow of the Skraup quinoline synthesis.
Doebner-Von Miller Synthesis
The Doebner-Von Miller reaction is a more versatile extension of the Skraup synthesis.[1] It begins with the Michael addition of an aniline to an α,β-unsaturated aldehyde or ketone. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the substituted quinoline. A proposed mechanism involves a fragmentation-recombination pathway.[4]
Caption: General workflow of the Doebner-Von Miller synthesis.
Friedlander Synthesis
The Friedlander synthesis can proceed through two primary mechanistic pathways depending on the reaction conditions. One pathway involves an initial aldol condensation between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound, followed by intramolecular cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.
Caption: Dual mechanistic pathways of the Friedlander synthesis.
Detailed Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of quinoline derivatives. The following protocols are based on established and reliable procedures.
Skraup Synthesis of Quinoline
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (61.5 g, 0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.
-
Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.[1]
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[1]
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.
-
Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any remaining aniline.
-
Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline.[2]
-
Combine the quinoline fractions, dry over anhydrous potassium carbonate, and purify by distillation.
Doebner-Von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Friedlander Synthesis of 2-Methylquinoline
Materials:
-
2-Aminobenzaldehyde (0.1 mol)
-
Acetone (0.5 mol, excess)
-
10% Aqueous Sodium Hydroxide Solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in a minimal amount of ethanol.[1]
-
Add an excess of acetone to the solution.[1]
-
Slowly add 10% aqueous sodium hydroxide solution dropwise to the stirred mixture at room temperature.[1]
-
After the addition is complete, gently reflux the mixture for 2-3 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.[2]
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[2]
Conclusion
The Skraup, Doebner-Von Miller, and Friedlander syntheses are all powerful and historically significant methods for the construction of the quinoline ring system. The Skraup synthesis, while utilizing simple starting materials, is often hampered by its harsh conditions and moderate yields.[2] The Doebner-Von Miller reaction offers greater versatility in accessing substituted quinolines but can suffer from side reactions.[1] For the synthesis of highly functionalized and complex quinoline derivatives, the Friedlander synthesis and its modern variations often represent the more strategic choice, providing milder conditions and generally higher yields.[2] The ultimate decision of which method to employ will be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.
References
A Comparative Analysis of Quinoline-4-Carboxylic Acids as Dihydroorotate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of quinoline-4-carboxylic acids on dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis. This analysis is supported by experimental data and detailed methodologies.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for the development of therapeutics against cancer and autoimmune diseases.[1] Among the various classes of DHODH inhibitors, quinoline-4-carboxylic acids have emerged as a prominent scaffold. This guide compares the inhibitory potency of several quinoline-4-carboxylic acid derivatives and other notable DHODH inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of various compounds against human DHODH (hDHODH) is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Class | hDHODH IC50 (nM) | Reference Compound |
| Brequinar Sodium | Quinoline-4-carboxylic acid | ~20 | Yes |
| Compound 41 | Quinoline-4-carboxylic acid | 9.71 ± 1.4 | No |
| Compound 43 | Quinoline-4-carboxylic acid | 26.2 ± 1.8 | No |
| H-006 | Quinoline-4-carboxylic acid derivative | 3.8 | No |
| Leflunomide | Isoxazole derivative | >100,000 | Yes |
| Teriflunomide (active metabolite of Leflunomide) | Cyanoacrylate derivative | 24.5 | Yes |
| NPD723 | Prodrug of H-006 | 1,523 | No |
Data sourced from multiple studies.[1][2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for evaluating DHODH inhibitors.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acids blocks the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[1]
Caption: A generalized workflow for determining the inhibitory activity of compounds on DHODH using a spectrophotometric assay.
Experimental Protocols
A common method to determine the in vitro inhibitory activity of compounds on hDHODH is a spectrophotometric assay. This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[4]
Materials:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation : Prepare stock solutions of DHO, DCIP, and CoQ10 in the assay buffer. Serial dilutions of the test compounds are also prepared.
-
Enzyme and Inhibitor Pre-incubation : Add the hDHODH enzyme solution to the wells of a 96-well plate. Then, add the test compound dilutions (or vehicle control) to the respective wells. The plate is incubated for a set period (e.g., 30 minutes at 25°C) to allow for inhibitor binding to the enzyme.[4]
-
Reaction Initiation : A reaction mix containing DHO, DCIP, and CoQ10 is prepared. The reaction is initiated by adding this mix to each well.
-
Measurement : The decrease in absorbance at a specific wavelength (e.g., 650 nm) is measured immediately and monitored over time (e.g., every 30 seconds for 10-15 minutes) using a microplate spectrophotometer.[4] The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis : The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Structure-Activity Relationship of Quinoline-4-Carboxylic Acids
Structure-activity relationship (SAR) studies have identified key structural features of quinoline-4-carboxylic acids that are crucial for their inhibitory activity against DHODH.[5][6]
-
C2 Position : Bulky, hydrophobic substituents at the C2 position are generally necessary for potent inhibition.[5][6]
-
C4 Position : The carboxylic acid group at the C4 position is essential for activity, as it is believed to form a salt bridge with key residues in the active site of the enzyme.[5][6]
-
Benzo Portion of the Quinoline Ring : Appropriate substitutions on the benzo portion of the quinoline ring can also influence inhibitory potency.[6]
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 8-Aminoquinoline-4-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for 8-Aminoquinoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier and Properties
| Property | Value | Source |
| CAS Number | 121689-23-4 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | |
| Storage Temperature | 4°C, protect from light | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The required PPE varies based on the laboratory activity.
| Activity | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[2]
Experimental Protocols: Safe Handling and Disposal
Handling Procedures
-
Engineering Controls: All work involving this compound should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol generation, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[3]
-
Weighing the Solid Compound:
-
Don the appropriate PPE as specified for moderate-hazard activities.
-
Perform weighing within a chemical fume hood or a balance enclosure to contain airborne particles.[3]
-
Use anti-static weighing paper or a tared container.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.
-
Treat all disposable materials used in the process as contaminated waste.[3]
-
-
Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.[3]
-
Slowly add the solvent to the solid compound to prevent splashing.[3]
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[3]
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.[3]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Isolate all waste containing this compound, including contaminated PPE and disposable labware, from other waste streams.[4]
-
Containerization: Use a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
Labeling: Affix a hazardous waste label that includes the chemical name, associated hazards, and the accumulation start date.[4]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[4]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

